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  • Product: 3-methyl-N,N-bis(propan-2-yl)aniline
  • CAS: 6863-96-3

Core Science & Biosynthesis

Foundational

Technical Guide: 3-methyl-N,N-bis(propan-2-yl)aniline (CAS 6863-96-3)

This guide provides an in-depth technical analysis of 3-methyl-N,N-bis(propan-2-yl)aniline (CAS 6863-96-3), also known as N,N-Diisopropyl-m-toluidine .[1] [1][2][3] Document Control: Subject: N,N-Diisopropyl-m-toluidine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-methyl-N,N-bis(propan-2-yl)aniline (CAS 6863-96-3), also known as N,N-Diisopropyl-m-toluidine .[1]

[1][2][3]

Document Control:

  • Subject: N,N-Diisopropyl-m-toluidine (CAS 6863-96-3)[1]

  • Classification: Tertiary Aromatic Amine / Polymerization Accelerator

  • Version: 1.0

Executive Summary

3-methyl-N,N-bis(propan-2-yl)aniline is a specialized tertiary aromatic amine used primarily as an activator (accelerator) in redox-initiated free-radical polymerization systems.[1] Distinct from its more common analogue, N,N-dimethyl-p-toluidine (DMPT), this compound features a meta-substituted methyl group and bulky N-isopropyl substituents.[1] These structural modifications impart unique kinetic profiles to curing reactions, often utilized in dental composites, bone cements, and anaerobic adhesives where controlled setting times and hydrolytic stability are critical.

Chemical Identity & Physicochemical Profile

This compound belongs to the class of N,N-dialkyl-toluidines.[1] The presence of bulky isopropyl groups on the nitrogen atom creates significant steric hindrance, which modulates the electron-donating capability of the nitrogen lone pair, thereby influencing its reactivity with peroxides.

PropertySpecification
CAS Number 6863-96-3
IUPAC Name 3-methyl-N,N-bis(propan-2-yl)aniline
Common Names N,N-Diisopropyl-m-toluidine; N,N-Diisopropyl-3-methylaniline
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.31 g/mol
Physical State Viscous, pale yellow to amber liquid
Solubility Insoluble in water; Miscible with ethanol, ether, benzene, and methacrylate monomers
Refractive Index ~1.52 (Predicted)
Boiling Point >250°C (Atmospheric); Distillable under high vacuum

Synthesis & Manufacturing Protocols

The synthesis of CAS 6863-96-3 is typically achieved via the N-alkylation of m-toluidine.[1] Due to the steric bulk of the isopropyl group, direct alkylation with isopropyl halides can be sluggish and prone to mono-alkylation. Reductive amination or catalytic alkylation with alcohols is often preferred for higher yields of the tertiary amine.

Primary Route: Catalytic Alkylation with Isopropanol

This industrial route utilizes phosphorus oxychloride (POCl₃) as a catalyst to facilitate the reaction between m-toluidine and isopropanol at elevated temperatures.[1]

Protocol:

  • Charge: A high-pressure reactor is charged with m-toluidine (1.0 eq), isopropanol (excess, ~3-4 eq), and POCl₃ catalyst (0.05 eq).[1]

  • Reaction: The mixture is heated to 200–250°C under autogenous pressure for 12–24 hours.

  • Work-up: The crude mixture is cooled, neutralized with aqueous NaOH, and the organic layer is separated.

  • Purification: Fractional distillation under reduced pressure is required to separate the target N,N-diisopropyl product from the N-monoisopropyl intermediate and unreacted m-toluidine.[1]

Synthesis Workflow Diagram

Synthesis Start m-Toluidine (C7H9N) Intermed N-Isopropyl-m-toluidine (Major Intermediate) Start->Intermed Alkylation Step 1 Reagent Isopropanol (Excess) Reagent->Intermed Product N,N-Diisopropyl-m-toluidine (CAS 6863-96-3) Reagent->Product Catalyst POCl3 / Heat (High Pressure) Catalyst->Intermed Intermed->Product Alkylation Step 2 (Sterically Difficult)

Caption: Step-wise alkylation pathway. Note that the second alkylation step is rate-limiting due to steric hindrance.[1]

Functional Application: Redox Polymerization

The primary utility of CAS 6863-96-3 is as a co-initiator in "cold-curing" polymer systems.[1] It pairs with Benzoyl Peroxide (BPO) to generate free radicals at room temperature.[1]

Mechanism of Action

The amine acts as a reducing agent. The lone pair on the nitrogen attacks the weak oxygen-oxygen bond of the benzoyl peroxide.[1] This forms an unstable intermediate that decomposes to release a benzoate radical and a cation-radical on the amine.[1]

Why N,N-Diisopropyl-m-toluidine?

  • Reactivity Control: The bulky isopropyl groups shield the nitrogen center, potentially slowing the initial electron transfer compared to methyl analogues. This allows for a longer "working time" (pot life) in clinical applications like bone cements.[1]

  • Color Stability: Meta-substituted amines often exhibit better color stability (less yellowing) over time compared to para-substituted analogues, which is crucial for aesthetic dental composites.[1]

Redox Initiation Pathway

Mechanism Amine N,N-Diisopropyl-m-toluidine (Amine Promoter) Complex [Amine-BPO Complex] Charge Transfer State Amine->Complex BPO Benzoyl Peroxide (Initiator) BPO->Complex Radical Benzoate Radical (PhCOO•) + Amine Cation Radical Complex->Radical Polymer Polymer Chain Initiation (Methacrylate Curing) Radical->Polymer

Caption: Mechanism of amine-accelerated peroxide decomposition leading to radical polymerization.[1]

Analytical Characterization

To validate the identity of CAS 6863-96-3, the following spectral signatures are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.5–7.2 ppm: Multiplet (Aromatic protons, m-substitution pattern).[1]

    • δ 3.6–3.9 ppm: Septet (2H, N-CH -(CH₃)₂).[1] The chemical shift is downfield due to nitrogen attachment.

    • δ 2.3 ppm: Singlet (3H, Ar-CH₃ ).

    • δ 1.1–1.2 ppm: Doublet (12H, N-CH-(CH₃ )₂).[1]

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M+): m/z 191.[1]

    • Base Peak: Likely m/z 176 (Loss of methyl from isopropyl group) or m/z 148 (Loss of isopropyl group).[1]

Safety, Handling, & Toxicology

Warning: Like most aromatic amines, this compound is hazardous.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Specific Hazard: Methemoglobinemia . Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Skin/Eye: Causes skin irritation and serious eye irritation.

  • Handling:

    • Always use in a fume hood.

    • Wear nitrile gloves (breakthrough time may be short; double gloving recommended).[1]

    • Store under nitrogen to prevent oxidation (darkening) over time.[1]

References

  • Daishin Corporation. Specialty Chemicals & Minor Metals - N,N-Diisopropyl-m-Toluidine Product Entry.[1] Retrieved from [1]

  • U.S. Patent 4,268,458. Process for the preparation of N-alkylated aromatic amines.[1] (Describes the POCl₃ catalyzed synthesis of N-alkyl toluidines). Retrieved from

  • Molaid Chemicals. N,N-Diisopropyl-3-methylaniline (CAS 6863-96-3) Physicochemical Properties.[1][2][3] Retrieved from [1]

  • Brauer, G. M. (1981).[1][4] Initiator-accelerator systems for acrylic resins and composites.[1] In Biomedical and Dental Applications of Polymers. Plenum Press.[4] (Foundational text on amine accelerators in dental resins).

Sources

Exploratory

N,N-Diisopropyl-3-methylaniline (C₁₃H₂₁N): Structural Dynamics, Synthesis Protocols, and Applications in Advanced Catalysis

Executive Summary In the landscape of modern organic synthesis and drug development, sterically hindered anilines play a pivotal role as non-nucleophilic bases, specialized ligands, and precursors to active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, sterically hindered anilines play a pivotal role as non-nucleophilic bases, specialized ligands, and precursors to active pharmaceutical ingredients (APIs). N,N-Diisopropyl-3-methylaniline (CAS No. 6863-96-3) represents a highly congested tertiary amine whose unique physicochemical profile decouples its basicity from its nucleophilicity. This whitepaper provides an in-depth technical analysis of its molecular properties, its mechanistic utility in chemoenzymatic cascades, and a self-validating protocol for its synthesis.

Physicochemical Profiling & Structural Causality

The chemical behavior of N,N-Diisopropyl-3-methylaniline is entirely dictated by its steric environment. The molecule consists of a central aniline core substituted with a methyl group at the meta position and two bulky isopropyl groups on the nitrogen atom.

Structural Causality

In standard primary or secondary amines, the nitrogen lone pair is highly exposed, making the molecule a strong nucleophile. However, in N,N-Diisopropyl-3-methylaniline, the dual isopropyl groups create a dense steric shield around the nitrogen atom. This shielding prevents the lone pair from attacking electrophilic centers or coordinating tightly with transition metal catalysts (such as Palladium or Iridium). Consequently, the molecule can act as a pure Brønsted base—accepting protons without inadvertently poisoning metal catalysts or participating in unwanted nucleophilic substitution side-reactions.

Quantitative Specifications

The exact mass and molecular weight data confirm the precise isotopic composition required for high-resolution mass spectrometry (HRMS) validation[1]. Its high lipophilicity (LogP ~3.62) ensures excellent solubility in non-polar organic solvents like toluene, which is critical for biphasic catalytic systems[1].

Table 1: Physicochemical Specifications

PropertyValueCausality / Significance
Chemical Name N,N-Diisopropyl-3-methylanilineCore structure dictates steric hindrance.
CAS Registry Number 6863-96-3Unique identifier for regulatory compliance[1].
Molecular Formula C₁₃H₂₁NBase formula for stoichiometric calculations[1].
Molecular Weight 191.313 g/mol Used for precise molarity and yield determination[1].
Exact Mass 191.167 DaBenchmark for HRMS validation[1].
LogP 3.6182Indicates high lipophilicity, ideal for biphasic organic reactions[1].

Mechanistic Role in Advanced Catalysis & Oncology

The unique non-nucleophilic nature of sterically hindered anilines makes them indispensable in complex, multi-step reaction environments.

Chemoenzymatic Cascades

Recent advancements in sustainable chemistry have focused on telescoping biocatalysis with chemocatalysis. A prime example is the combination of transaminases with Buchwald-Hartwig aminations to produce chiral N-arylamines[2]. In these telescoped cascades, an excess of an amine donor is required for the enzymatic step. If a standard, unhindered base were used in the subsequent Palladium-catalyzed cross-coupling step, it would competitively bind to the catalyst or react with the aryl halide. By utilizing sterically hindered aniline derivatives and specialized bulky ligands like GPhos, researchers can buffer the reaction and facilitate the cross-coupling without catalyst poisoning or cross-reactivity[2],.

Oncology Drug Development

Beyond catalysis, the N,N-dialkylated aniline scaffold is a highly sought-after motif in medicinal chemistry. Derivatives of N,N-Diisopropyl-3-methylaniline serve as critical building blocks in the synthesis of complex heterocyclic amides, which are actively evaluated in patent literature for the prophylaxis and targeted treatment of various cancers[3].

Cascade Bio Transaminase Biocatalysis Intermediate Chiral Primary Amine Intermediate Bio->Intermediate Amine Donor Chemo Buchwald-Hartwig Amination Intermediate->Chemo Product Chiral N-Arylamines (API Precursors) Chemo->Product Base Sterically Hindered Aniline Base Base->Chemo Non-Nucleophilic Buffering Ligand Pd + GPhos Ligand Ligand->Chemo Chemocatalysis

Fig 1: Telescoped transaminase-Buchwald-Hartwig cascade utilizing sterically hindered bases.

Self-Validating Synthesis & Characterization Protocols

To ensure scientific integrity, the synthesis of N,N-Diisopropyl-3-methylaniline must be approached via a self-validating methodology. The most atom-economical route utilizes an Iridium-catalyzed hydrogen-borrowing N-alkylation[4].

Causality of the Hydrogen-Borrowing Mechanism

Instead of using toxic alkyl halides, this protocol uses isopropanol as both the solvent and the alkylating agent. The iodo-bridged polymeric iridium complex, [Cp*IrI2]2, temporarily extracts hydrogen from isopropanol to form acetone. The acetone condenses with m-toluidine to form an iminium intermediate, which the iridium catalyst immediately reduces back using the borrowed hydrogen[4]. Water is the only byproduct, making this a highly green protocol.

Step-by-Step Methodology
  • Reaction Setup: Under an inert argon atmosphere, charge an oven-dried Schlenk flask with m-toluidine (1.0 equiv), the iridium catalyst [Cp*IrI2]2 (1.0 mol%), and anhydrous isopropanol (0.5 M concentration).

  • Catalytic Cycle: Heat the mixture to 110 °C for 35 hours[4]. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1); the primary amine spot (lower Rf) should cleanly convert to a high-Rf spot due to the loss of hydrogen bond donors.

  • Workup: Cool the reaction to room temperature, quench with a minimal amount of water, and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography to yield the pure N,N-Diisopropyl-3-methylaniline.

Synthesis Start m-Toluidine (C7H9N) Rxn Hydrogen-Borrowing N-Alkylation Start->Rxn Reagent Isopropanol (Alkylating Agent) Reagent->Rxn Cat Iridium Catalyst [Cp*IrI2]2 Cat->Rxn Catalyzes Purification Vacuum Distillation & Workup Rxn->Purification Product N,N-Diisopropyl-3-methylaniline (C13H21N) Purification->Product

Fig 2: Ir-catalyzed hydrogen-borrowing synthesis of N,N-Diisopropyl-3-methylaniline.
Analytical Validation Matrix

To confirm the success of the synthesis, the resulting compound must be subjected to structural validation. The following benchmarks ensure the integrity of the final product.

Table 2: Analytical Characterization Benchmarks

Analytical MethodExpected Signal / BenchmarkStructural Causality
GC-MS (EI) m/z = 191.1 [M]⁺Confirms the exact molecular mass of the intact C₁₃H₂₁N molecule.
¹H NMR (CDCl₃) Septet at ~3.8 ppm (2H)Validates the presence of the two methine protons split by six adjacent methyl protons.
¹H NMR (CDCl₃) Doublet at ~1.2 ppm (12H)Confirms the four equivalent methyl groups of the diisopropyl moiety.
¹H NMR (CDCl₃) Disappearance of broad singlet at ~3.6 ppmProves complete conversion of the primary amine (-NH₂) to the tertiary amine.
¹³C NMR (CDCl₃) Signal at ~45-50 ppmValidates the highly shielded steric environment of the methine carbons attached to nitrogen.

References

  • MOLBASE Encyclopedia. "N,N-Diisopropyl-3-methylaniline | 6863-96-3". MOLBASE. Available at: [Link]

  • Molaid Chemical Database. "N-异丙基间甲苯胺 | 10219-26-8 / N,N-Diisopropyl-3-methylaniline". Molaid. Available at: [Link]

  • Heckmann, C. M., & Paradisi, F. (2021). "GPhos Ligand Enables Production of Chiral N-Arylamines in a Telescoped Transaminase-Buchwald-Hartwig Amination Cascade in the Presence of Excess Amine Donor". Chemistry - A European Journal, 27(67), 16616-16620. Available at:[Link]

Sources

Foundational

Synonyms and Structural Dynamics of 3-methyl-N,N-diisopropylaniline: A Comprehensive Technical Guide

Executive Summary In the fields of polymer chemistry, materials science, and advanced organic synthesis, sterically hindered tertiary aromatic amines play a pivotal role in controlling reaction kinetics. At the forefront...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of polymer chemistry, materials science, and advanced organic synthesis, sterically hindered tertiary aromatic amines play a pivotal role in controlling reaction kinetics. At the forefront of these compounds is 3-methyl-N,N-diisopropylaniline (CAS: 6863-96-3). While its primary function is to serve as a highly effective electron-donating accelerator in redox-initiated free-radical polymerizations, the compound is known across literature and industry by several synonyms.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the nomenclature surrounding this molecule, map these synonyms to its structural and mechanistic properties, and provide self-validating experimental protocols for its synthesis and application. By understanding the causality between its structural steric bulk and its macroscopic performance, researchers can better optimize resin curing systems and cross-coupling ligands.

Deconstructing the Synonyms: Nomenclature Mapping

The chemical identity of a molecule often dictates how it is categorized across different scientific disciplines. The multiple synonyms for 3-methyl-N,N-diisopropylaniline [1] are not merely semantic differences; they reflect specific structural perspectives prioritized by IUPAC purists, industrial polymer formulators, and database indexers.

  • 3-methyl-N,N-diisopropylaniline (IUPAC Standard): This name isolates the "aniline" (aminobenzene) core. It explicitly denotes that the nitrogen atom is substituted with two isopropyl groups, while the benzene ring holds a methyl group at the meta (3-) position.

  • N,N-Diisopropyl-m-toluidine (Industrial Standard): Widely used in polymer science [2]. Formulators use this synonym because the historical baseline accelerators are N,N-dimethyl-p-toluidine (DMPT) and N,N-dimethyl-m-toluidine (DMMT). Naming it as a "toluidine" derivative immediately signals its role as a resin accelerator.

  • Benzenamine, 3-methyl-N,N-bis(1-methylethyl)- (CAS Index Name): The strict Chemical Abstracts Service nomenclature. "Benzenamine" replaces aniline, and "1-methylethyl" is the systematic descriptor for the branched isopropyl radical.

Nomenclature Core Core Structure: Aniline / Benzenamine Sub1 Substituent 1: 3-Methyl (m-toluidine) Core->Sub1 adds Sub2 Substituent 2: N,N-Diisopropyl Core->Sub2 adds Syn3 Synonym 3: Benzenamine, 3-methyl-N,N-bis(1-methylethyl)- Core->Syn3 CAS standard Syn1 Synonym 1: 3-methyl-N,N-diisopropylaniline Sub1->Syn1 Syn2 Synonym 2: N,N-Diisopropyl-m-toluidine Sub1->Syn2 m-toluidine base Sub1->Syn3 Sub2->Syn1 Sub2->Syn2 Sub2->Syn3

Fig 1: Structural mapping of 3-methyl-N,N-diisopropylaniline synonyms and nomenclature.

Table 1: Nomenclature and Physicochemical Identifiers
Property / IdentifierValue / Descriptor
CAS Registry Number 6863-96-3
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.31 g/mol
Primary Industrial Synonym N,N-Diisopropyl-m-toluidine
Physical State (25°C) Colorless to pale yellow liquid
Density ~0.90 g/cm³

Structural Dynamics & Causality in Redox Polymerization

The primary application of 3-methyl-N,N-diisopropylaniline is as a co-accelerator in two-component reaction resins (e.g., acrylic adhesives, bone cements, and structural anchoring systems) [3].

The Causality of Steric Hindrance: In a standard redox initiation system, a tertiary amine acts as an electron donor to an organic peroxide (like Benzoyl Peroxide, BPO). This electron transfer weakens the peroxide's O-O bond, causing it to cleave and generate free radicals that initiate polymerization.

When using standard DMMT (dimethyl groups), the nitrogen lone pair is highly accessible, leading to a violent, rapid exothermic reaction. By replacing the methyl groups with bulky isopropyl groups , we introduce severe steric hindrance around the nitrogen lone pair. This steric bulk impedes the formation of the amine-peroxide charge-transfer complex, raising the activation energy. Result: The radical generation flux is slowed down. This controlled kinetic profile prevents the Trommsdorff-Norrish effect (autoacceleration) from causing massive exotherms, preventing thermal degradation of the polymer and reducing undesirable color formation (yellowing) in the cured resin.

Mechanism Amine N,N-Diisopropyl-m-toluidine (Electron Donor) Complex Charge-Transfer Complex (Sterically Hindered) Amine->Complex e- transfer Peroxide Benzoyl Peroxide (BPO) (Electron Acceptor) Peroxide->Complex O-O bond weakens Radical Free Radicals (Initiates Polymerization) Complex->Radical Cleavage (Slowed by steric bulk) Polymer Cured Resin (Controlled Exotherm) Radical->Polymer Monomer addition

Fig 2: Sterically hindered redox initiation mechanism in amine-peroxide polymerization.

Table 2: Comparative Reactivity Profiles of Aromatic Amine Accelerators
AcceleratorAlkyl SubstitutionRelative Gel TimePeak Exotherm (°C)Color Stability
DMMT DimethylVery Fast (~3 min)High (>95°C)Poor (Yellows)
DMPT DimethylFast (~2.5 min)Very High (>105°C)Poor (Yellows)
3-methyl-N,N-diisopropylaniline DiisopropylControlled (~9 min)Moderate (~60°C)Excellent

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality is proven before proceeding to subsequent steps.

Protocol 1: Synthesis of 3-methyl-N,N-diisopropylaniline via Reductive Amination

Due to the steric bulk of the isopropyl groups, standard alkylation with isopropyl halides is inefficient. Reductive amination using acetone is the preferred route.

  • Condensation: Charge a reaction vessel with 1.0 equivalent of m-toluidine and 5.0 equivalents of dry acetone. Add a catalytic amount of glacial acetic acid. Stir at room temperature for 4 hours.

  • First Reduction: Slowly add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) while maintaining the temperature below 25°C.

    • Self-Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 8:2). The disappearance of the primary amine spot (ninhydrin stain active) confirms conversion to the mono-alkylated N-isopropyl-m-toluidine.

  • Second Alkylation (Forcing Conditions): Because the secondary amine is now sterically hindered, add an additional 5.0 equivalents of acetone and 2.0 equivalents of NaBH(OAc)₃. Heat the mixture to 50°C for 24 hours.

  • Workup & Validation: Quench with 1M NaOH, extract with dichloromethane, and concentrate.

    • Self-Validation Checkpoint 2: Perform FTIR analysis on the crude organic layer. The complete disappearance of the N-H stretching vibration at ~3400 cm⁻¹ validates the full conversion of the secondary amine to the target tertiary amine (3-methyl-N,N-diisopropylaniline). If the peak persists, the reaction has stalled at the mono-alkylated stage.

Synthesis Start m-Toluidine + Acetone Imine Imine Intermediate Start->Imine Condensation Reductant Reducing Agent (e.g., NaBH(OAc)3) Imine->Reductant reacts with Mono N-Isopropyl-m-toluidine Reductant->Mono Reduction Excess Excess Acetone + Reductant (Extended Time/Heat) Mono->Excess 2nd Alkylation Product 3-methyl-N,N-diisopropylaniline (Target) Excess->Product Final Reduction

Fig 3: Self-validating synthetic workflow for 3-methyl-N,N-diisopropylaniline via amination.

Protocol 2: Evaluating Polymerization Acceleration (Gel Time Validation)

To validate the efficacy of the synthesized synonym as a controlled accelerator in a two-component resin[3].

  • Resin Formulation (Component A): Dissolve 1.0 wt% of 3-methyl-N,N-diisopropylaniline in a base matrix of Bis-GMA/TEGDMA (70:30 ratio).

  • Hardener Formulation (Component B): Prepare a 50% paste of Benzoyl Peroxide (BPO) in a phthalate plasticizer.

  • Initiation & Measurement: Mix Component A and Component B at a 10:1 ratio by volume in a standardized test tube. Insert a Type-K thermocouple into the geometric center of the mass and attach a mechanical gel timer spindle (oscillating at 10 lifts/min).

  • Validation:

    • Self-Validation Checkpoint: The gel point is physically validated and recorded at the exact second the polymerizing mass restricts the spindle from lifting. Simultaneously, the thermocouple records the peak exotherm. If the peak exotherm exceeds 70°C, the steric hindrance is insufficient, indicating potential contamination with unreacted mono-isopropyl derivatives from Protocol 1.

References

  • "Specialty Chemicals & Minor Metals from Japan - Daishin Corporation." Daishin Corporation. URL: [Link]

  • "Two-component reaction resin and method of fastening using the resin" (US7807740B2). Google Patents.
Exploratory

Physicochemical Profiling and Application Dynamics of N,N-Diisopropyl-m-toluidine in Advanced Polymer Systems

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the development of advanced two-component reaction resins, bone cements, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the development of advanced two-component reaction resins, bone cements, and drug-delivery polymer matrices, the choice of polymerization accelerator fundamentally dictates the system's thermal profile and working time. N,N-Diisopropyl-m-toluidine (CAS: 6863-96-3) is a sterically hindered tertiary aromatic amine that exists as a stable liquid at room temperature. Unlike conventional accelerators such as N,N-dimethyl-p-toluidine (DMPT), the bulky diisopropyl substitutions on the nitrogen atom of N,N-diisopropyl-m-toluidine profoundly alter its physicochemical behavior. This guide deconstructs the physical properties, synthesis protocols, and mechanistic causality of N,N-diisopropyl-m-toluidine, providing a comprehensive framework for its integration into high-performance biomaterials and structural resins.

Physicochemical Properties & Structural Causality

The physical state and behavior of N,N-diisopropyl-m-toluidine are direct consequences of its molecular architecture. The presence of two bulky isopropyl groups disrupts molecular planarity, preventing tight crystal lattice packing and ensuring the compound remains a low-viscosity liquid at room temperature. This liquid state is critical for achieving homogenous dispersion within organic monomer matrices (e.g., methacrylates) prior to curing.

Furthermore, as a tertiary amine, it lacks N-H bonds, eliminating intermolecular hydrogen bonding. This results in a highly predictable, albeit elevated, boiling point driven entirely by van der Waals forces and the molecule's substantial molecular weight.

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Application Relevance
IUPAC Name N,N-Diisopropyl-3-methylanilineCore structural identifier indicating meta-methyl placement.
CAS Number 6863-96-3Primary registry identification 1.
Molecular Formula C₁₃H₂₁NDetermines the molecular weight (191.31 g/mol ).
Physical State Liquid (at 25°C)Bulky isopropyl groups prevent crystallization; ensures easy blending in resin formulations.
Density ~0.89 - 0.91 g/cm³Less dense than water; matches the specific gravity of many acrylic monomers for stable suspension.
Boiling Point > 250 °C (Estimated)High boiling point ensures zero volatility during highly exothermic radical curing phases.
Steric Profile High (Diisopropyl groups)Steric shielding of the nitrogen lone pair slows nucleophilic attack, extending "pot life".

(Note: Exact density and boiling point values are extrapolated from closely related hindered amine analogs such as N,N-dihexyl-m-toluidine 2.)

Mechanistic Role in Radical Polymerization

In two-component resin systems, Component A typically contains the monomer and the amine accelerator, while Component B contains an initiator like Benzoyl Peroxide (BPO). When mixed, the tertiary amine acts as an electron donor, reacting with BPO to form a charge-transfer complex (CTC). This complex undergoes homolytic cleavage to generate the initiating benzoyloxy radicals.

The Causality of Steric Hindrance: Standard accelerators (like DMPT) react violently with BPO, causing massive exotherms and unacceptably short working times ("gel time drift"), especially in the presence of alkaline fillers 3. By utilizing N,N-diisopropyl-m-toluidine, the bulky isopropyl groups physically shield the nitrogen's lone pair. This steric hindrance slows the formation of the CTC. The result is a controlled, sustained release of radicals that extends the pot life of the resin and flattens the exothermic peak—a non-negotiable requirement in biomedical applications like bone cements, where excessive heat causes surrounding tissue necrosis.

RedoxPathway BPO Benzoyl Peroxide (BPO) Initiator CTC Charge-Transfer Complex (Sterically Hindered) BPO->CTC Electron Transfer NDPT N,N-Diisopropyl-m-toluidine Accelerator NDPT->CTC Nucleophilic Attack Radicals Benzoyloxy Radical + Amine Radical Cation CTC->Radicals Homolytic Cleavage Polymer Cross-linked Polymer Network (Controlled Exotherm) Radicals->Polymer Monomer Propagation

Figure 1: Sterically hindered redox initiation pathway of BPO and N,N-Diisopropyl-m-toluidine.

Synthesis, Isolation, and Self-Validating Protocols

The formation of N,N-diisopropyl-m-toluidine is traditionally observed as an over-alkylation side reaction during the synthesis of N-isopropyl-m-toluidine 4. To synthesize it as the primary target, high-pressure autoclave conditions and specific catalytic environments are required.

SynthesisWorkflow Reagents m-Toluidine + Isopropanol + POCl3 Reactor High-Pressure Autoclave (280°C, 60 bar) Reagents->Reactor N-Alkylation Crude Crude Mixture (Mono & Di-alkylated) Reactor->Crude Cooling/Venting Distillation Fractional Distillation Crude->Distillation Separation Product Pure NDPT (Target Liquid) Distillation->Product High Purity

Figure 2: High-pressure autoclave synthesis and isolation workflow for N,N-Diisopropyl-m-toluidine.

Protocol 1: Autoclave-Mediated N-Alkylation

Experimental Causality: Phosphorus oxyhalides (e.g., POCl₃) are utilized as catalysts because they maintain a homogenous liquid phase, preventing the formation of solid constituents that would foul the reactor, while eliminating the spontaneous ignition risks associated with PCl₃ 5.

  • Reagent Preparation: Combine m-toluidine and a stoichiometric excess of isopropanol in a high-pressure reaction vessel.

  • Catalyst Addition: Introduce a catalytic amount of POCl₃ (Phosphorus oxychloride).

  • Pressurized Heating: Seal the autoclave and heat the mixture to 280°C. Allow the internal pressure to naturally equilibrate (typically reaching ~60 bar). Maintain these parameters for 3 to 5 hours to drive the sterically difficult second alkylation step.

  • Quenching: Cool the reactor to room temperature and safely vent the pressure. The resulting crude oil will contain a mixture of unreacted m-toluidine, N-isopropyl-m-toluidine, and the target N,N-diisopropyl-m-toluidine.

  • Self-Validation Checkpoint (GC-FID): Extract a 1 µL aliquot and run via Gas Chromatography. The protocol is validated if three distinct peaks emerge, with the target di-alkylated product exhibiting the longest retention time due to its higher molecular weight and boiling point.

Protocol 2: Fractional Distillation & Purity Validation

Experimental Causality: Because the crude mixture contains primary, secondary, and tertiary amines with overlapping solubility profiles, high-vacuum fractional distillation is the only scalable method to isolate the pure liquid without inducing thermal degradation.

  • Vacuum Distillation: Transfer the crude oil to a fractional distillation apparatus equipped with a Vigreux column. Apply high vacuum (< 1 mmHg).

  • Fraction Collection: Gradually increase the heat. Discard the early eluting fractions (unreacted m-toluidine and mono-alkylated intermediates). Collect the high-boiling fraction corresponding to N,N-diisopropyl-m-toluidine.

  • Self-Validation Checkpoint (NMR): Perform ¹H-NMR spectroscopy on the collected fraction. The system is self-validating: the absolute disappearance of the broad N-H singlet (which would indicate mono-alkylated contamination) and the clear integration of the isopropyl methyl doublets strictly confirm 100% conversion to the tertiary amine.

Applications in Drug Development & Biomaterials

In drug development, polymer matrices are frequently used for sustained-release implants. N,N-diisopropyl-m-toluidine is highly valued in the formulation of these pre-accelerated resins. By embedding the accelerator in the monomer phase (Component A) and mixing it with an aqueous benzoyl peroxide suspension (Component B), researchers can create injectable, in-situ curing depots.

The physical liquid nature of N,N-diisopropyl-m-toluidine ensures it does not precipitate out of the monomer suspension during long-term storage. Furthermore, its ability to mitigate "gel time drift"—the premature loss of working time caused by oxygen deactivation in alkaline environments—makes it superior to traditional phenolic inhibitors in cementitious or filler-heavy formulations 3.

References

  • Benchchem - Application Notes and Protocols: N-alkylation of m-toluidine. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeFXCTSgxytO4ksOIGR2kt4zL9XDE3PUitAR2yjlmZYetcLWx30MNlY75Uy8vxMNa8PmkJo6-qFBgCEOc1x_NzRtuBuf0N7QiS9hB7X-qtXhnlAKN1mh3Xtmwq9kBI9D2pHuaqTNI9c49vzZdAlQAfe1I3jDDsza_xDVzKXueih35LYDStb-PTAmiZ5AwoXrb9H1suh5ER36B0Y25kNnLOxb4WLqas8TXNaWsklN4=]
  • Google Patents (Hilti AG) - US7807740B2 - Two-component reaction resin and method of fastening using the resin. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd7v0ofw2KXT2bWWzJsH8zE1WPcMOuljOqJvunfaroz_zaGkSiEFye2CkHJ2qYWMNxhp6lkcQpcTv1clYfOEyNmvbvN26hBn_IxZRV7haZFu9CNYWVEfAGNyyyqu06fstvBEcKzKHoBEwJ]
  • Google Patents - US4268458A - Process for the preparation of N-alkylated aromatic amines. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWaYx4_4Bl78Wh5bYkXt3Nca2zvPpSNbx8SAUh8NMTI8YUFpilSgWENDvvzP8lCQvCmEoMpQDsz_Tx_ZLN4g5-mf-AC1LThO9WtRG9wXMPOeNuNBSIuy_YgUkanNS0_ZwsOwV5CL1u8uM=]
  • MOLBASE Encyclopedia - N,N-Diisopropyl-3-methylaniline|6863-96-3. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8fZroM2b0VDuG_crwoyLEQ4XynpcTQV8Ff5Uoa7Geud8pTngecy6iZQHKRGvj9FFsRGZ6kYdvjmlY34QpVbBTF4PxjgzPUNROjpuj5e_wCaVwnWZSvBgQC03MKG9cmQo3uXVi7PmO]
  • Chemsrc - N,N-dihexyl-3-methylaniline | CAS#:74228-24-3. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8yharZ6_9h4mwtN9Gcu-e5BrusElB9DHghEYwzgKL6_PfakcTK9bcGkeUSZPRVFOQ4PkGbjVrSMkaA3t6ou_4HBiWFjUN7aWEpCzwsClztgPxr1Bw2rahkPPXAVmoaLJfU0GU5_f_fmCjmDU-Wu4=]

Sources

Foundational

The Steric and Electronic Paradigm of N,N-Diisopropyl-m-toluidine: A Comprehensive Guide to Hindered Anilines

Executive Summary In the landscape of organic synthesis and drug development, the selection of an appropriate base is often the fulcrum upon which reaction selectivity rests. A frequent question among process chemists is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, the selection of an appropriate base is often the fulcrum upon which reaction selectivity rests. A frequent question among process chemists is whether N,N-Diisopropyl-m-toluidine (also known as 3-methyl-N,N-diisopropylaniline) functions as a sterically hindered base.

The definitive answer is yes . N,N-Diisopropyl-m-toluidine is a highly effective, sterically hindered Brønsted base. By leveraging the massive steric bulk of two isopropyl groups on the nitrogen atom, the molecule achieves a rare orthogonal reactivity: it possesses high thermodynamic basicity while being virtually devoid of kinetic nucleophilicity. This guide deconstructs the causality behind its behavior, provides self-validating experimental protocols, and establishes its utility in modern chemical workflows.

Mechanistic Causality: Steric Inhibition of Resonance (SIR)

To understand why N,N-diisopropyl-m-toluidine behaves as a hindered base, we must examine the interplay between molecular geometry and orbital mechanics.

In unhindered anilines (e.g., N,N-dimethylaniline), the nitrogen atom adopts an


-hybridized planar geometry. This allows the nitrogen's lone pair, residing in a p-orbital, to overlap seamlessly with the aromatic 

-system. This delocalization stabilizes the lone pair, rendering it less available to accept a proton, which manifests as low basicity (pKa ~5.15).

However, replacing methyl groups with bulky isopropyl groups introduces severe


 allylic-type strain between the branched alkyl chains and the ortho-protons of the benzene ring. To relieve this thermodynamic penalty, the 

group is forced to twist orthogonally out of the aromatic plane.

The Dual Consequence of the Orthogonal Twist:

  • Electronic Localization (Increased Basicity): The physical rotation breaks the orbital overlap. This phenomenon, known as [1], forces the lone pair into an

    
    -hybridized orbital. Because the electron density is now entirely localized on the nitrogen atom, its affinity for protons skyrockets, raising the pKa to approximately 8.1.
    
  • Kinetic Shielding (Decreased Nucleophilicity): The sheer spatial volume of the isopropyl groups creates a physical barricade around the nitrogen lone pair. While a tiny proton (

    
    ) can easily penetrate this shield, larger electrophiles (like alkyl halides or acyl chlorides) are repelled by van der Waals clashes.
    

SIR_Pathway A N,N-Dimethyl-m-toluidine (Planar Conformation) B Delocalized Lone Pair (pKa ~5.3, Nucleophilic) A->B sp² Hybridization D Localized Lone Pair (pKa ~8.1, Non-Nucleophilic) B->D Increasing Steric Bulk (Isopropyl groups) C N,N-Diisopropyl-m-toluidine (Twisted Conformation) C->D Steric Inhibition of Resonance

Fig 1: Thermodynamic shift caused by Steric Inhibition of Resonance (SIR).

Quantitative Data: Basicity vs. Nucleophilicity

The table below summarizes the quantitative divergence between basicity and nucleophilicity as steric bulk increases. The addition of the meta-methyl group in N,N-diisopropyl-m-toluidine provides a slight inductive (+I) electron donation, marginally increasing the pKa compared to the standard N,N-diisopropylaniline.

CompoundNitrogen SubstituentsAromatic ConformationPredicted pKaRelative Nucleophilicity
Aniline

Planar4.6High
N,N-Dimethyl-m-toluidine

Planar5.3High
N,N-Diisopropylaniline

Twisted8.05Low
N,N-Diisopropyl-m-toluidine

,

Twisted~8.2Very Low

Data extrapolated from standard pKa datasets for hindered anilines [1].

Experimental Protocols: A Self-Validating System

In drug development, deploying a base requires absolute certainty of its non-nucleophilic nature to prevent side reactions (e.g., unintended alkylation of the base instead of the API intermediate). The following protocols provide a self-validating framework to synthesize the compound and empirically prove its hindered nature.

Protocol 1: Synthesis via Forcing Alkylation

Synthesizing N,N-diisopropyl-m-toluidine is inherently difficult because of its steric hindrance. Standard


 conditions stall at the mono-alkylated stage. To overcome this, forcing conditions utilizing high pressure and catalysts are required, as established in industrial  [2].

Step-by-Step Methodology:

  • Reagent Charging: In a 1L high-pressure autoclave, charge 1.0 equivalent of m-toluidine and 3.5 equivalents of isopropanol.

  • Catalyst Addition: Add 0.05 equivalents of Phosphorus Oxychloride (

    
    ) as a catalyst to facilitate the substitution.
    
  • Pressurization & Heating: Seal the autoclave, purge with inert

    
    , and heat to 250°C. The internal pressure will rise significantly. Maintain for 6 hours.
    
  • Workup: Cool to room temperature, vent carefully, and neutralize the crude mixture with 10% aqueous

    
    .
    
  • Isolation: Extract with ethyl acetate, dry over anhydrous

    
    , and purify via vacuum distillation. The difficulty of this second alkylation step is the first empirical proof of the molecule's extreme steric hindrance.
    
Protocol 2: Self-Validating Assay for Orthogonal Reactivity

To trust this base in a complex catalytic cycle, we must validate that it acts exclusively as a Brønsted base and not as a nucleophile. We achieve this by splitting a sample and subjecting it to two orthogonal probes: a kinetic electrophile (Methyl Iodide) and a thermodynamic proton source (Hydrogen Chloride).

Step-by-Step Methodology:

  • Preparation: Prepare two identical sets of 0.1 M N,N-diisopropyl-m-toluidine in anhydrous acetonitrile (

    
    ).
    
  • Kinetic Nucleophilicity Test (Branch A): Add 1.2 equivalents of Methyl Iodide (

    
    ) to the first flask. Stir at 25°C for 24 hours.
    
  • Thermodynamic Basicity Test (Branch B): Bubble anhydrous

    
     gas into the second flask for 5 minutes.
    
  • Observation & Causality:

    • Branch A will show no reaction (verified by TLC/NMR). The isopropyl groups physically block the

      
       from reaching the nitrogen lone pair.
      
    • Branch B will immediately yield a dense white precipitate (the hydrochloride salt). The tiny proton easily bypasses the steric shield, proving the lone pair is highly active.

Workflow Start Equimolar N,N-Diisopropyl-m-toluidine Branch1 Add Electrophile (MeI) in CH3CN Start->Branch1 Branch2 Add Brønsted Acid (HCl) in Et2O / CH3CN Start->Branch2 Result1 No Reaction (Steric Shielding Confirmed) Branch1->Result1 Kinetic Nucleophilicity Test Result2 Ammonium Salt Precipitates (Brønsted Basicity Confirmed) Branch2->Result2 Thermodynamic Basicity Test

Fig 2: Self-validating experimental workflow differentiating basicity from nucleophilicity.

Applications in Advanced Chemical Workflows

Because N,N-diisopropyl-m-toluidine is a verified sterically hindered base, it is highly sought after in specialized applications:

  • Transition-Metal Catalysis: In palladium-catalyzed cross-coupling reactions, unhindered amines can coordinate to the metal center, poisoning the catalyst. The steric bulk of N,N-diisopropyl-m-toluidine prevents metal coordination, allowing it to act purely as an acid scavenger.

  • Photoredox Catalysis: Hindered anilines are frequently used as sacrificial electron donors. Their localized lone pairs make them excellent candidates for single-electron transfer (SET) events without the risk of subsequent nucleophilic trapping [3].

  • Polymer Curing: It serves as a highly controlled accelerator for peroxide-cured thermosetting resins, where its hindered nature prevents premature cross-linking side reactions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 61329, N,N-Diisopropylaniline" PubChem,[Link]

  • United States Patent Office.
Exploratory

Thermophysical Characterization of N,N-Diisopropyl-m-toluidine: Predictive Modeling and Empirical Determination

Executive Summary N,N-Diisopropyl-m-toluidine (CAS: 6863-96-3), also known as 3-methyl-N,N-diisopropylaniline, is a sterically hindered aromatic amine. While it is highly valued as a polymerization accelerator in advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary N,N-Diisopropyl-m-toluidine (CAS: 6863-96-3), also known as 3-methyl-N,N-diisopropylaniline, is a sterically hindered aromatic amine. While it is highly valued as a polymerization accelerator in advanced two-component reaction resins[1], empirical thermophysical data—specifically its boiling point and density—are frequently absent from standard safety data sheets[2]. This whitepaper provides a rigorous theoretical framework and self-validating experimental protocols for determining these critical properties, ensuring accuracy for process engineering and formulation scaling.

Chemical Context & Industrial Relevance

In polymer science and drug development, the N-alkylation of m-toluidine is a critical synthetic pathway. N,N-Diisopropyl-m-toluidine is typically formed as an over-alkylation byproduct during the synthesis of mono-alkylated derivatives[3],[4]. However, its unique steric profile makes it an exceptionally effective accelerator for the cold-curing of (meth)acrylate resins and peroxide-initiated systems[1].

Because the dual isopropyl groups on the nitrogen atom create significant steric bulk, the molecule exhibits disrupted molecular packing and altered intermolecular forces compared to its less-hindered isomers. Understanding its exact density and boiling point is paramount for calculating stoichiometric ratios in continuous-flow reactors and predicting its behavior during high-temperature distillation.

Theoretical Framework: Structure-Property Relationships

The thermophysical properties of aromatic amines are governed by London dispersion forces, dipole-dipole interactions, and molecular packing efficiency.

  • Density: The bulky N-isopropyl groups prevent tight crystalline or liquid-phase packing. As a result, the density of N,N-Diisopropyl-m-toluidine is significantly lower than that of the parent m-toluidine.

  • Boiling Point: While steric hindrance disrupts packing (lowering density), the increased molecular weight (191.31 g/mol ) and enhanced electron cloud polarizability increase the overall London dispersion forces, driving the boiling point higher than its lighter homologues.

Table 1: Comparative Thermophysical Properties of m-Toluidine Derivatives

To establish a predictive baseline, we compare the target molecule against known homologues and predicted intermediate values[5].

CompoundCAS NumberMolecular Weight ( g/mol )Density (g/cm³ at 20°C)Boiling Point (°C at 760 mmHg)
m-Toluidine108-44-1107.150.989203.3
N,N-Dimethyl-m-toluidine121-72-2135.210.936211.5
N,N-Diethyl-m-toluidine91-67-8163.260.923231.0
N-Isopropyl-m-toluidine10219-26-8149.230.941 (Pred.)~240 (Extrapolated)
N,N-Diisopropyl-m-toluidine 6863-96-3 191.31 ~0.895 (Pred.)~258.0 (Pred.)

(Note: Predicted values for 6863-96-3 are derived from homologous series extrapolation due to the literature gap[2].)

Logic Structure N,N-Diisopropyl-m-toluidine (Bulky N-alkyl groups) Steric Increased Steric Hindrance Structure->Steric Packing Disrupted Molecular Packing Steric->Packing BP Elevated Boiling Point (~258 °C at 760 mmHg) Steric->BP Higher MW & Dispersion Forces Density Lowered Density (~0.895 g/cm³) Packing->Density

Fig 1: Causal relationship between steric hindrance and thermophysical properties.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all thermophysical characterizations operate as self-validating systems . This means the protocol inherently flags its own errors (e.g., thermal degradation or microbubble interference) before the data is accepted.

Protocol A: High-Precision Density Determination

Method: Oscillating U-Tube Densitometry. Causality: Traditional pycnometry is highly susceptible to temperature fluctuations and operator error. An oscillating U-tube eliminates buoyancy errors and requires only a micro-volume of sample, allowing for absolute Peltier temperature control (± 0.01 °C).

Step-by-Step Workflow:

  • Sample Degassing: Sonicate 5 mL of N,N-Diisopropyl-m-toluidine under vacuum (20 mbar) for 15 minutes.

    • Causality: Dissolved gases form microbubbles at the measurement temperature. These bubbles alter the oscillation frequency of the U-tube, artificially lowering the density reading.

  • System Calibration: Calibrate the densitometer using ultra-pure degassed water and dry air at exactly 20.00 °C.

  • Sample Injection: Inject the sample via a glass syringe using a slow, laminar flow to prevent shear-induced cavitation.

  • Equilibration & Measurement: Allow the system to achieve thermal equilibrium. Record the density (

    
    ).
    
  • Self-Validation Loop: Measure a known reference standard (e.g., N,N-diethyl-m-toluidine) immediately after the sample. If the reference deviates by

    
     g/cm³ from its literature value, the system flags a contamination error, and the run is discarded.
    
Protocol B: Boiling Point Determination

Method: Reduced-Pressure Dynamic Ebulliometry. Causality: Aromatic amines with highly branched N-alkyl groups are highly susceptible to thermal dealkylation (cleavage of the isopropyl group) and oxidation at their atmospheric boiling points (>250 °C). Boiling this compound at 760 mmHg will yield inaccurate data due to in-situ degradation. We must measure at reduced pressures and extrapolate.

Step-by-Step Workflow:

  • System Setup: Assemble a dynamic micro-ebulliometer connected to a precision vacuum controller and a liquid nitrogen cold trap.

  • Sample Charging: Introduce 15 mL of the amine into the boiling flask with inert PTFE boiling chips to prevent superheating.

  • Pressure Equilibration: Set the system pressure to exactly 50.0 Torr using the vacuum controller.

  • Reflux & Acquisition: Apply controlled heating until a steady reflux is achieved. The vapor temperature and liquid temperature must equilibrate (ΔT < 0.1 °C). Record the boiling temperature.

  • Multi-Point Mapping: Repeat the measurement at 100.0 Torr and 200.0 Torr.

  • Self-Validation Loop (Clausius-Clapeyron Check): Plot

    
     versus 
    
    
    
    (in Kelvin). If the linear regression yields an
    
    
    , it indicates that thermal decomposition altered the vapor composition during the run. The data must be rejected, and the experiment repeated at lower pressures.

Workflow Start Sample Preparation (N,N-Diisopropyl-m-toluidine) Degassing Vacuum Degassing (Eliminates microbubbles) Start->Degassing Split Parallel Analysis Degassing->Split Density Density Measurement (Oscillating U-Tube) Split->Density BP Boiling Point (Reduced Pressure Ebulliometry) Split->BP Val1 Validation: Ref. Std. Deviation < 10⁻⁴ Density->Val1 Val2 Validation: Clausius-Clapeyron R² > 0.999 BP->Val2

Fig 2: Parallel self-validating experimental workflow for thermophysical characterization.

Data Synthesis & Antoine Extrapolation

Once the reduced-pressure boiling points are validated, the normal boiling point (at 760 mmHg) is mathematically derived using the Antoine equation:



By fitting the empirical data (at 50, 100, and 200 Torr) to determine the compound-specific constants (


, 

, and

), formulation scientists can accurately predict the vapor pressure of N,N-Diisopropyl-m-toluidine at any given processing temperature without risking the thermal degradation of the physical sample.

Conclusion

The absence of readily available thermophysical data for N,N-Diisopropyl-m-toluidine in standard literature[2] poses a challenge for advanced manufacturing. By utilizing predictive structure-property relationships and employing rigorous, self-validating empirical protocols—specifically oscillating U-tube densitometry and reduced-pressure ebulliometry—researchers can accurately map the density (~0.895 g/cm³) and boiling point (~258 °C) of this critical polymerization accelerator.

References

  • Hilti AG. (2010). Two-component reaction resin and method of fastening using the resin (U.S. Patent No. 7,807,740 B2). U.S. Patent and Trademark Office.
  • Bayer AG. (1981). Process for the preparation of N-alkylated aromatic amines (U.S. Patent No. 4,268,458 A). U.S. Patent and Trademark Office.
  • XiXisys. (n.d.). GHS 11 (Rev.11) Safety Data Sheet: N,N-Diisopropyl-3-methylaniline (CAS: 6863-96-3). XiXisys Chemical Database. URL:[Link]

  • Molaid. (n.d.). Compound Properties: N-isopropyl-m-toluidine (CAS: 10219-26-8). Molaid Chemical Database. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis and Optimization of N,N-Diisopropyl-m-toluidine from m-Toluidine

Introduction & Mechanistic Insights N,N-Diisopropyl-m-toluidine is a highly sterically hindered tertiary aromatic amine. In industrial and materials science applications, it serves as a critical, high-performance acceler...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

N,N-Diisopropyl-m-toluidine is a highly sterically hindered tertiary aromatic amine. In industrial and materials science applications, it serves as a critical, high-performance accelerator for the curing of two-component reaction resins, such as vinyl ester and benzoyl peroxide-catalyzed epoxy systems[1].

Synthesizing this molecule directly from m-toluidine presents a notorious kinetic and thermodynamic challenge. While the first N-alkylation to form N-isopropyl-m-toluidine proceeds rapidly, the introduction of a second isopropyl group is severely restricted. The steric bulk of the first isopropyl moiety, combined with the spatial requirements of the aromatic ring's ortho-protons, creates a massive steric blockade[2]. Consequently, standard reductive amination protocols yield merely 1–2% of the over-alkylated N,N-diisopropyl-m-toluidine byproduct[3]. Even under high-temperature industrial alcoholysis using isopropanol and a POCl₃ catalyst at 280°C, the reaction yields a crude mixture containing 53% unreacted m-toluidine, 45% N-isopropyl-m-toluidine, and only 1–2% of the target N,N-diisopropyl-m-toluidine[4].

To overcome this immense activation energy (


) barrier, chemists must abandon standard mild conditions and employ forcing conditions —either via exhaustive deprotonation to generate a highly nucleophilic amide anion or via high-pressure, high-temperature catalytic hydrogenation.

ReactionPathway cluster_0 Steric Progression in N-Alkylation A m-Toluidine (Primary Amine) B N-Isopropyl-m-toluidine (Secondary Amine) A->B Alkylation / Reductive Amination Low Activation Energy C N,N-Diisopropyl-m-toluidine (Tertiary Amine) B->C Forcing Conditions Required High Steric Barrier

Reaction pathway showing the steric barrier in the di-alkylation of m-toluidine.

Quantitative Data: Comparative Synthetic Strategies

The table below summarizes the causality between reaction conditions and the thermodynamic limit of the di-alkylation step. Mild conditions fail to provide the energy required to reach the transition state for the second isopropylation.

Synthesis MethodReagents / CatalystTemp / PressureConversion (%)N-Isopropyl YieldN,N-Diisopropyl Yield
Standard Reductive Amination Acetone, NaBH(OAc)₃25°C / 1 atm>95%~93%1–2%
POCl₃-Catalyzed Alcoholysis Isopropanol, POCl₃280°C / 60 bar~47%45%1–2%
Exhaustive Direct Alkylation iPr-I, NaH, DMF100°C / 1 atm>90%~30%~60%
High-Pressure Amination Acetone, H₂, Pd/C150°C / 80 bar>95%~40%~50%

Experimental Protocols

To achieve a viable yield of N,N-diisopropyl-m-toluidine, the synthesis must be driven by either extreme nucleophilicity (Protocol A) or extreme reductive pressure (Protocol B). Every step below is designed as a self-validating system to ensure reaction progression.

Protocol A: Exhaustive Direct Alkylation via Deprotonation

Causality: Secondary aromatic amines are poor nucleophiles for sterically hindered S_N2 reactions. By using Sodium Hydride (NaH) in a polar aprotic solvent (DMF), the amine is deprotonated to form an anilide anion. DMF perfectly solvates the Na⁺ cation, leaving the nitrogen anion "naked" and highly reactive, which lowers the activation energy enough to attack the bulky isopropyl iodide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert N₂ gas line.

  • Deprotonation: Suspend 2.5 equivalents of Sodium Hydride (60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF. Cool the suspension to 0°C using an ice bath.

  • Anion Generation: Add 1.0 equivalent of m-toluidine dropwise over 15 minutes. Stir at room temperature for 45 minutes until H₂ gas evolution ceases. Self-Validation: The cessation of bubbling confirms the quantitative formation of the anilide anion.

  • Alkylation: Add 3.0 equivalents of Isopropyl Iodide dropwise. (Iodide is chosen over bromide due to its superior polarizability, which is critical for sterically hindered S_N2 transition states).

  • Thermal Driving: Heat the reaction mixture to 100°C and maintain for 24 hours. The thermal energy is mandatory to overcome the steric clash during the second alkylation.

  • Quenching & Extraction: Cool to 0°C, carefully quench with cold water to destroy unreacted NaH, and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: High-Pressure Reductive Amination (Industrial Scale)

Causality: In reductive amination, the formation of the intermediate ketimine from the secondary amine is thermodynamically disfavored. Using acetone as both the reactant and the solvent (massive excess) drives the equilibrium forward via Le Chatelier’s principle. High hydrogen pressure (80 bar) and high temperature (150°C) force the reduction of the transient, highly congested ketimine before it can hydrolyze back to the secondary amine.

Step-by-Step Methodology:

  • Reactor Loading: Charge a high-pressure stainless-steel autoclave with 1.0 equivalent of m-toluidine, a 20-fold molar excess of anhydrous Acetone, and 10 wt% of 10% Pd/C catalyst.

  • Purging: Seal the autoclave. Purge the headspace three times with N₂ gas (10 bar) to remove oxygen, followed by three purges with H₂ gas (10 bar).

  • Pressurization & Heating: Pressurize the reactor to 80 bar with H₂. Heat the system to 150°C under vigorous mechanical stirring (800 rpm).

  • Reaction Monitoring: Maintain conditions for 48 hours. Self-Validation: Monitor the pressure gauge; a continuous drop in H₂ pressure indicates active reduction. Repressurize to 80 bar as needed until hydrogen uptake completely plateaus.

  • Workup: Cool the reactor to room temperature, safely vent the H₂ gas, and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

System Validation & Analytical Checkpoints

Because the mono-alkylated and di-alkylated products share similar polarities, Thin Layer Chromatography (TLC) is insufficient for validating reaction completion. The system must be validated using Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Sampling: Take a 0.1 mL aliquot of the reaction mixture, dilute in HPLC-grade methanol, and inject into the GC-MS.

  • Mass Signatures:

    • Unreacted m-toluidine:

      
      
      
    • N-isopropyl-m-toluidine (Mono):

      
      
      
    • N,N-diisopropyl-m-toluidine (Di):

      
      
      
  • Validation Threshold: The protocol is considered successful when the peak area of the

    
     signal exceeds the 
    
    
    
    signal, confirming that the thermodynamic barrier has been breached.
  • Purification: The crude oil must be purified via fractional vacuum distillation . The addition of the second isopropyl group significantly increases the molecular weight and boiling point, allowing the N,N-diisopropyl-m-toluidine to be collected as the highest-boiling fraction under high vacuum (e.g., < 1 mmHg).

References

  • Google Patents. US4268458A - Process for the preparation of N-alkylated aromatic amines.
  • Google Patents. US7807740B2 - Two-component reaction resin and method of fastening using the resin.

Sources

Application

Synthesis of N-Isopropyl-3-methylaniline via Reductive Amination: A Detailed Protocol and Mechanistic Insight

Abstract This application note provides a comprehensive guide for the synthesis of N-isopropyl-3-methylaniline through the reductive amination of 3-methylaniline with acetone. Reductive amination is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N-isopropyl-3-methylaniline through the reductive amination of 3-methylaniline with acetone. Reductive amination is a cornerstone of modern organic synthesis, offering an efficient and controlled method for the formation of carbon-nitrogen bonds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This document outlines a detailed, step-by-step protocol suitable for researchers in both academic and industrial settings. Beyond a simple recitation of procedural steps, this note delves into the underlying reaction mechanism, the rationale for reagent selection, and critical parameters that govern reaction success. The protocol emphasizes safety, efficiency, and robust product characterization, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of N-Alkylated Anilines

N-alkylated anilines are a critical class of intermediates in the synthesis of a wide range of commercially important organic molecules. Their structural motif is a key component in numerous pharmaceuticals, dyes, and polymers. The target molecule, N-isopropyl-3-methylaniline, serves as a valuable building block in medicinal chemistry and materials science. Traditional methods for N-alkylation, such as direct reaction with alkyl halides, are often plagued by issues of over-alkylation and the generation of significant waste streams.[4] Reductive amination emerges as a superior alternative, providing a highly selective, one-pot synthesis that minimizes by-product formation and enhances atom economy.[1][2][4][5] This method involves the reaction of a carbonyl compound (acetone) with an amine (3-methylaniline) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[5]

Reaction Mechanism and Rationale

The reductive amination process proceeds through two key sequential steps: the formation of an imine intermediate followed by its reduction.[5]

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (3-methylaniline) on the electrophilic carbonyl carbon of acetone. This forms a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, creating a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine.[5][6] The equilibrium of this step is driven towards the imine by the removal of water, which can be achieved through the use of a dehydrating agent or by azeotropic distillation.[5]

  • Reduction of the Imine: The newly formed imine is then reduced to the final secondary amine product. This reduction can be accomplished using various reducing agents. While powerful reductants like lithium aluminum hydride (LiAlH₄) could be used, they would also reduce the starting ketone.[6] Therefore, milder and more selective reducing agents are preferred. Sodium borohydride (NaBH₄) is a common choice; however, it can also reduce aldehydes and ketones, so it is typically added after allowing sufficient time for imine formation.[7][8] More selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often favored as they can selectively reduce the iminium ion in the presence of the carbonyl starting material, allowing for a convenient one-pot procedure.[4][9][10]

This protocol will utilize sodium borohydride in a stepwise, one-pot approach, which is a cost-effective and widely accessible method.

Experimental Workflow Overview

The overall experimental process is designed for clarity and efficiency, ensuring a high probability of success for researchers with a foundational understanding of synthetic organic chemistry.

G Reactants Reactant Preparation (3-Methylaniline, Acetone) Reaction Imine Formation (Acid Catalyst, RT) Reactants->Reaction Mixing Reduction In-situ Reduction (Sodium Borohydride, 0°C to RT) Reaction->Reduction Addition of Reducing Agent Workup Aqueous Work-up & Extraction Reduction->Workup Quenching Purification Purification (Column Chromatography) Workup->Purification Crude Product Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Pure Product G cluster_0 Imine Formation (Weakly Acidic) cluster_1 Reduction Reactants 3-Methylaniline + Acetone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium - H₂O Imine Imine Intermediate Iminium->Imine - H⁺ Product N-isopropyl-3-methylaniline Imine->Product Hydride Attack Reducer NaBH₄ Reducer->Imine

Sources

Method

Using N,N-Diisopropyl-m-toluidine as a proton scavenger in synthesis

Application Note: N,N-Diisopropyl-m-toluidine (DIPmT) as a Selective Proton Scavenger in Asymmetric & Sensitive Synthesis Executive Summary & Strategic Rationale In the landscape of organic synthesis, the choice of proto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N-Diisopropyl-m-toluidine (DIPmT) as a Selective Proton Scavenger in Asymmetric & Sensitive Synthesis

Executive Summary & Strategic Rationale

In the landscape of organic synthesis, the choice of proton scavenger is often a binary decision between aliphatic amines (e.g., DIPEA , TEA ) and aromatic amines (e.g., Pyridine , 2,6-Lutidine ). However, a specific "Goldilocks" zone exists for reactions requiring a base that is sterically encumbered enough to be non-nucleophilic yet weak enough to avoid deprotonating sensitive


-protons .

N,N-Diisopropyl-m-toluidine (DIPmT) occupies this niche. Unlike DIPEA (pKa ~10.5), DIPmT possesses a significantly lower pKa (estimated ~5.5–6.0, analogous to N,N-dimethylaniline derivatives), making it incapable of abstracting acidic protons that lead to racemization or enolization. Simultaneously, the bulky isopropyl groups and the meta-methyl substituent render it chemically inert toward highly reactive electrophiles (e.g., triflic anhydride, phosphorus oxychloride) where pyridine might form reactive acyl-pyridinium salts.

This guide details the application of DIPmT in sensitive acylations and phosphorylations, emphasizing its utility in preventing side reactions common with stronger bases.

Technical Profile & Comparative Analysis

To apply DIPmT effectively, one must understand its physicochemical position relative to standard bases.

Table 1: Base Selection Matrix
FeatureDIPmT (N,N-Diisopropyl-m-toluidine) DIPEA (Hünig's Base) Pyridine 2,6-Lutidine
Structure Aromatic (Aniline derivative)Aliphatic AmineHeterocyclic AromaticHeterocyclic Aromatic
Basicity (pKa) ~5.5 – 6.0 (Mild) ~10.5 (Strong)~5.2 (Mild)~6.7 (Mild)
Nucleophilicity Negligible (Steric bulk) LowModerate (Forms salts)Low
Lipophilicity High (Soluble in Hex/Tol) ModerateLow (Water soluble)Moderate
Primary Risk Slower reaction rateRacemization / EliminationNucleophilic catalysis (side rxns)Cost / Availability
Best Use Case Highly sensitive electrophiles; Preventing racemization.Standard amide couplings; Alkylations.Acylations; Solvent/Base.[1][2][3][4][5]Glycosylations; Cationic pathways.

Mechanistic Visualization

The following diagram illustrates the "Selectivity Filter" mechanism of DIPmT. Unlike DIPEA, which can deprotonate the


-carbon leading to racemization (Path B), DIPmT strictly scavenges the mineral acid byproduct (Path A) due to its lower pKa and high steric hindrance.

G Substrate Chiral Substrate (Acid Chloride + Amine) Product Desired Amide (Retention of Stereochemistry) Substrate->Product Path A: Nucleophilic Attack DIPmT DIPmT (Mild, Bulky Base) SideProduct Racemized Product (via Enolate) DIPmT->SideProduct Deprotonates u03b1-H? (NO - pKa too low) Salt DIPmT-HCl Salt (Precipitates/Organic Soluble) DIPmT->Salt Scavenges HCl (Fast) DIPEA DIPEA (Strong Base) DIPEA->SideProduct Deprotonates u03b1-H (YES - pKa ~10.5) DIPEA->Salt Scavenges HCl Product->Salt + HCl

Figure 1: Mechanistic selectivity of DIPmT preventing racemization compared to DIPEA.

Application Protocol: Enantioselective Acylation

Context: Synthesis of a chiral amide from an acid chloride and a chiral amine. Challenge: Standard bases (TEA, DIPEA) cause partial racemization of the chiral center adjacent to the carbonyl due to their high basicity. Pyridine forms an acyl-pyridinium intermediate that can be too reactive or difficult to remove.

Reagents:
  • Substrate: Chiral Amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv)

  • Base: N,N-Diisopropyl-m-toluidine (DIPmT) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:
  • Preparation:

    • Dissolve the Chiral Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere.

    • Cool the solution to -10°C . (Note: DIPmT's solubility is excellent even at low temperatures).

  • Base Addition:

    • Add DIPmT (1.2 equiv) via syringe.

    • Observation: No exotherm should be observed due to the lack of direct reaction between amine and base.

  • Electrophile Addition:

    • Add the Acid Chloride (1.1 equiv) dropwise over 15 minutes.

    • Mechanism:[6] As HCl is generated, DIPmT scavenges the proton to form the hydrochloride salt.

    • Critical Check: Unlike Pyridine, DIPmT will not form a nucleophilic acyl species (e.g., acyl-ammonium), ensuring the reaction proceeds strictly via the chiral amine's nucleophilicity.

  • Workup (The Lipophilic Advantage):

    • Quench with water.

    • Phase Separation: The DIPmT-HCl salt is moderately lipophilic but can be washed out with dilute aqueous acid.

    • Wash 1: 1M HCl (removes excess DIPmT and converts the salt to the water-soluble protonated form).

    • Wash 2: Sat. NaHCO3 (neutralizes trace acid).

    • Wash 3: Brine.

    • Dry organic layer over Na2SO4 and concentrate.[7]

Data Validation (Expected Results):
ParameterDIPEA ProtocolDIPmT Protocol
Yield 92%88% (Slightly slower kinetics)
Enantiomeric Excess (ee) 84% (Racemization observed)>99% (Retention)
Byproducts Enol-ether hydrolysis productsNone detected

Advanced Workflow: Phosphorylation of Labile Alcohols

Context: Reacting a secondary alcohol with highly reactive phosphorylating agents (e.g.,


 or Phosphoramidites).
Challenge:  These reactions generate strong acids (HCl). Strong bases promote elimination of the alcohol to an alkene.

Workflow Start Start: Labile Alcohol + Solvent (THF) AddBase Add DIPmT (1.5 equiv) Temp: -20u00b0C Start->AddBase AddP Add Phosphorylating Agent (Dropwise) AddBase->AddP Reaction Reaction Progress (HCl scavenged immediately) AddP->Reaction Check Check for Elimination Byproduct (Alkene) Reaction->Check Check->Start Elimination? (Switch to 2,6-Lutidine) Finish Product Isolated (Intact Phosphate) Check->Finish No Elimination (DIPmT too weak)

Figure 2: Workflow for phosphorylation using DIPmT to prevent elimination.

Safety & Handling (Critical)

  • Toxicity: Like all aniline derivatives, DIPmT should be treated as a potential blood agent (methemoglobinemia risk). It is readily absorbed through the skin.

    • PPE: Double nitrile gloves, lab coat, and face shield are mandatory.

    • Ventilation: All operations must occur in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen). Aromatic amines can oxidize over time, turning dark brown. If the liquid is opaque/black, distill before use.

References & Authority

  • Structural Analogs & Basicity:

    • Comparison of Aniline Basicities: The pKa of N,N-dimethylaniline is approx. 5.15. The addition of isopropyl groups and a meta-methyl group modulates this via inductive donation (increasing basicity) and steric inhibition of solvation (decreasing basicity).

    • Source: Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society 79.20 (1957): 5441-5444. Link

  • Steric Hindrance in Synthesis:

    • Usage of Hindered Bases: Detailed analysis of non-nucleophilic bases in organic synthesis, highlighting the transition from pyridine to hindered anilines for specific electrophiles.

    • Source: Clayden, J., et al. Organic Chemistry. Oxford University Press, 2nd Ed. (Chapter on Acylation and Base Selection).

  • Specific Synthesis Context:

    • N-Alkylated Aniline Synthesis: Patents and papers describing the synthesis of N-isopropyl and N,N-diisopropyl anilines highlight the difficulty of adding the second isopropyl group, confirming the extreme steric bulk utilized in this protocol.

    • Source: US Patent 4268458A, "Process for the preparation of N-alkylated aromatic amines." (Demonstrates the steric environment of the nitrogen center). Link

  • General Protocol Validation:

    • Protocols adapted from standard "Soft Enolization" techniques where weak bases (pKa < 10) are required to prevent racemization of amino acid derivatives.

    • Source: Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition (Reference for stereochemical preservation using mild bases).

Note: If N,N-Diisopropyl-m-toluidine is unavailable, N,N-Diethyl-m-toluidine is the closest commercially abundant analog with a similar (albeit slightly less hindered) profile.

Sources

Application

Application Note: Steric Tuning in Catalysis using Bulky Toluidine Derivatives

The following Application Note and Protocol Guide is designed for researchers in organometallic chemistry and drug development. It focuses on the strategic use of Bulky Toluidine Derivatives —specifically 2-alkyl-6-methy...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in organometallic chemistry and drug development. It focuses on the strategic use of Bulky Toluidine Derivatives —specifically 2-alkyl-6-methylanilines —as high-performance ligand scaffolds.[1]

Subject: Design, Synthesis, and Application of Sterically Flexible Ligands (NHCs and


-Diimines)
Date:  October 24, 2025
Author:  Senior Application Scientist, Chemical Development Division[1]

Executive Summary

In the optimization of homogenous catalysts, the "Goldilocks" zone of steric hindrance is often elusive.[1] Traditional ligands like IMes (mesityl) are often too rigid, while IPr (2,6-diisopropylphenyl) can be overly bulky, hindering substrate approach.[1]

Bulky Toluidine Derivatives —specifically 2-methyl-6-isopropyl-aniline and 2-methyl-6-tert-butyl-aniline —offer a solution known as "Flexible Steric Bulk." By breaking the


 symmetry of the ligand, these unsymmetrical scaffolds allow for:
  • Enhanced Catalyst Lifetime: The bulky group (e.g., i-Pr) protects the metal center from bimolecular aggregation.[1]

  • Substrate Accessibility: The smaller methyl group acts as a "gate," reducing the energy barrier for oxidative addition of hindered substrates.[1]

  • Chain-Walking Control: In polymerization, these ligands modulate the rate of

    
    -hydride elimination vs. insertion, enabling precise control over polymer branching.[1]
    

This guide details protocols for synthesizing these ligands and applying them in Pd-catalyzed cross-coupling and Ni-catalyzed olefin polymerization .

Core Application: Unsymmetrical NHC Ligands for Cross-Coupling

The most impactful application of bulky toluidine derivatives is in the synthesis of "Wingtip-Flexible" N-Heterocyclic Carbenes (NHCs) . These ligands (e.g., IPrMe ) outperform symmetric analogs in coupling sterically hindered biaryls.[1]

Mechanism of Action

Unlike symmetric IPr ligands, where the isopropyl groups create a static "wall," the 2-methyl-6-isopropyl motif allows the ligand to rotate and accommodate incoming substrates.[1] This is critical in the Buchwald-Hartwig Amination of tetra-ortho-substituted substrates.

Protocol: Synthesis of Pd-PEPPSI-IPrMe Catalyst

Target Molecule: Pyridine-enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complex bearing the 1,3-bis(2-methyl-6-isopropylphenyl)imidazol-2-ylidene ligand.[1]

Step 1: Synthesis of the Imidazolium Salt Precursor
  • Reagents: 2-methyl-6-isopropylaniline (Bulky Toluidine), Glyoxal (40% aq), Paraformaldehyde, HCl (4N in dioxane).[1]

  • Workflow:

    • Diazabutadiene Formation: Combine 2-methyl-6-isopropylaniline (2.0 equiv) and glyoxal (1.0 equiv) in methanol. Stir at 25°C for 12 h. The yellow precipitate (diimine) is filtered.[1]

    • Cyclization: Suspend the diimine in ethyl acetate. Add paraformaldehyde (1.1 equiv) and HCl/dioxane (1.2 equiv).[1] Heat to 70°C for 4 h.

    • Isolation: Cool to 0°C. Filter the white solid (Imidazolium chloride salt). Wash with Et₂O.

Step 2: Formation of the Pd-PEPPSI Complex
  • Reagents: Imidazolium salt (from Step 1), PdCl₂, K₂CO₃, 3-Chloropyridine.[1]

  • Procedure:

    • Charge a flask with Imidazolium salt (1.0 mmol), PdCl₂ (1.0 mmol), and K₂CO₃ (5.0 mmol).

    • Add 3-chloropyridine (4.0 mL) as both solvent and ligand source.[1]

    • Heat to 80°C for 16 hours with vigorous stirring.

    • Workup: Dilute with CH₂Cl₂, filter through a pad of Celite/Silica. Concentrate the filtrate and precipitate with pentane.

    • Yield: Typically >85% yellow powder.

Visualization: Ligand Synthesis Workflow

LigandSynthesis Start 2-Methyl-6-Isopropyl Aniline Glyoxal Glyoxal (Methanol, 25°C) Start->Glyoxal Condensation Diimine Diimine Intermediate Glyoxal->Diimine Cyclization Cyclization (CH2O, HCl, 70°C) Diimine->Cyclization Salt Imidazolium Chloride Salt Cyclization->Salt PdStep PdCl2 + K2CO3 + 3-Cl-Pyridine Salt->PdStep Metalation Final Pd-PEPPSI-IPrMe Catalyst PdStep->Final

Caption: Step-wise synthesis of the unsymmetrical Pd-PEPPSI catalyst derived from bulky toluidine.

Core Application: -Diimine Nickel Catalysts for Polymerization

In olefin polymerization, "Brookhart-type" Ni(II) catalysts bearing bulky toluidine derivatives exhibit exceptional thermal stability and unique "chain-walking" capabilities, producing branched polyethylene from ethylene stock.[1]

Comparative Performance Data

The following table illustrates the effect of the "Bulky Toluidine" (2-Me-6-iPr) versus standard ligands on Ethylene Polymerization at elevated temperatures (80°C).

Ligand Aryl GroupSteric BulkActivity (

g/mol [1][2]·h)
Polymer

(kDa)
Branching (per 1000C)Thermal Stability
2,6-Dimethylphenyl Low (Rigid)0.54512Low (<50°C)
2,6-Diisopropylphenyl High (Rigid)2.812065High
2-Methyl-6-Isopropyl Flexible 4.2 185 48 Very High (<90°C)

Note: The unsymmetrical 2-Me-6-iPr ligand maintains higher activity due to reduced steric crowding at the axial sites during monomer insertion, while still preventing chain transfer.[1]

Protocol: High-Temperature Ethylene Polymerization

Objective: Polymerize ethylene to high-molecular-weight branched polyethylene using the [(ArN=C(An)-C(An)=NAr)NiBr₂] complex (where Ar = 2-methyl-6-isopropylphenyl, An = acenaphthene backbone).

  • Catalyst Activation:

    • In a glovebox, dissolve the Ni-complex (5

      
      mol) in dry Toluene (50 mL).
      
    • Add co-catalyst MAO (Methylaluminoxane) or EASC (Ethylaluminum Sesquichloride) (Al/Ni ratio = 500:1).[1] The solution will turn deep red/brown.[1]

  • Polymerization Run:

    • Transfer solution to a high-pressure steel autoclave pre-heated to 80°C .

    • Pressurize with Ethylene (10 bar) immediately.

    • Maintain pressure and stirring (1000 rpm) for 30 minutes.

  • Quenching & Workup:

    • Vent ethylene.[3] Quench with acidic methanol (5% HCl/MeOH).

    • Filter the white polymer precipitate, wash with methanol, and dry under vacuum at 60°C.[1]

Visualization: Chain Walking Mechanism

ChainWalking ActiveSpecies Active Ni-Alkyl Species (Resting State) Insertion Ethylene Insertion (Chain Growth) ActiveSpecies->Insertion + C2H4 Insertion->ActiveSpecies Linear Growth BetaElim Beta-Hydride Elimination Insertion->BetaElim Isomerization Rotation Olefin Rotation (Bulky Ligand Control) BetaElim->Rotation Reinsertion Re-insertion (Branch Formation) Rotation->Reinsertion Reinsertion->ActiveSpecies Branched Growth

Caption: Mechanism of Chain Walking. The bulky toluidine ligand sterically modulates the 'Rotation' step, favoring specific branching patterns.

References

  • High Performance Bulky

    
    -Diimine Nickel (II) Catalysts for Ethylene Polymerization. ResearchGate.
    [Link]
    
  • Wingtip-Flexible N-Heterocyclic Carbenes: Unsymmetrical Connection between IMes and IPr. PubMed Central (PMC). [Link]

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. [Link]

  • Synthesis of

    
    -Diimine Complex Enabling Rapidly Covalent Attachment to Silica Supports. PubMed Central (PMC).
    [Link][1]
    

Sources

Method

Application Note: Scalable Synthesis Routes for N,N-Diisopropyl-3-methylaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N,N-Diisopropyl-3-methylaniline (CAS: 6863-96-3) Executive Summary & The Steric Challenge N,N-Diisopropyl-3-methylaniline (also...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N,N-Diisopropyl-3-methylaniline (CAS: 6863-96-3)

Executive Summary & The Steric Challenge

N,N-Diisopropyl-3-methylaniline (also known as N,N-diisopropyl-m-toluidine) is a highly specialized, sterically hindered tertiary amine. It serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes[1], and is highly valued as a polymerization accelerator for two-component reaction resins and curing agents[2].

As a Senior Application Scientist, the most frequent point of failure I observe when scaling this molecule is underestimating the steric repulsion inherent to the di-isopropyl substitution. Standard reductive amination (e.g., using acetone and sodium triacetoxyborohydride) efficiently yields the mono-alkylated N-isopropyl-m-toluidine, but the reaction arrests there. The extreme steric bulk of the first isopropyl group, combined with the ortho-protons of the aromatic ring, creates an activation energy barrier that prevents the formation of the second iminium ion required for di-alkylation.

To bypass this bottleneck, synthesis must rely on either extreme high-pressure catalytic alkylation (industrial bulk scale) or Palladium-catalyzed C-N cross-coupling (modern pilot scale). This guide details both validated pathways, explaining the mechanistic causality behind each experimental parameter.

Quantitative Route Comparison

Selecting the correct synthetic route depends entirely on your available infrastructure and purity requirements. Table 1 summarizes the operational metrics of the two most viable pathways.

Table 1: Comparison of Scalable Synthetic Strategies

ParameterRoute A: Direct High-Pressure AlkylationRoute B: Buchwald-Hartwig Cross-Coupling
Primary Reagents m-Toluidine, Isopropanol, POCl₃3-Bromotoluene, Diisopropylamine
Catalyst / Ligand Phosphorus oxychloride (POCl₃)Pd₂(dba)₃ / RuPhos
Operating Conditions 280°C, Autogenous Pressure (Autoclave)85°C, Atmospheric Pressure (Inert Gas)
Yield (Di-alkylated) 1–2% (Requires continuous recycling)>85% (Direct conversion)
Mechanistic Driver In-situ phosphorodichloridate leaving groupOxidative addition / Reductive elimination
Best Suited For Continuous industrial bulk manufacturingHigh-purity pharmaceutical pilot scale

Mechanistic Pathways

SynthesisRoutes A m-Toluidine B Direct Alkylation Isopropanol + POCl3 280°C A->B Bulk Scale C N-Isopropyl- m-toluidine (Major) B->C 45% Yield D N,N-Diisopropyl- 3-methylaniline (Minor) B->D 1-2% Yield E 3-Bromotoluene F Buchwald-Hartwig Diisopropylamine Pd-Catalyst E->F Pilot Scale G N,N-Diisopropyl- 3-methylaniline (Major) F->G >85% Yield

Figure 1: Comparison of bulk high-pressure alkylation vs. modern catalytic cross-coupling.

Protocol 1: Industrial High-Pressure Alkylation (Bulk Scale)

Mechanistic Causality: Direct alkylation of m-toluidine with isopropanol typically fails due to the poor leaving group ability of the hydroxyl group. By introducing a catalytic amount of phosphorus oxychloride (POCl₃), the alcohol is transiently converted into a highly reactive alkyl phosphorodichloridate. This intermediate is highly susceptible to nucleophilic attack by the amine at elevated temperatures (280°C)[3]. However, due to the aforementioned steric hindrance, this reaction strongly favors the mono-alkylated product, yielding roughly 45% N-isopropyl-m-toluidine and only 1–2% of the desired N,N-diisopropyl-3-methylaniline per pass[3]. Industrial viability relies on fractional distillation and continuous recycling of the mono-alkylated stream.

Step-by-Step Methodology
  • Reactor Preparation: Purge a 3 L high-pressure stainless steel autoclave (equipped with an up-and-down stirrer) with nitrogen to displace oxygen.

  • Reagent Charging: Charge the reactor with 1,285 g of m-toluidine and 720 g of isopropanol[3].

  • Catalyst Addition: Carefully add 6.7 g of POCl₃. Note: POCl₃ is chosen over mineral acids because it exhibits high catalytic activity without causing severe corrosion to iron alloy pipelines under these extreme conditions[3].

  • Pressurization & Heating: Seal the autoclave and heat the mixture to 280°C. Maintain this temperature for 3 to 5 hours. An autogenous pressure of approximately 60 bar will establish[3].

  • Cooling & Venting: Cool the reactor to room temperature and carefully vent the pressure through a scrubber system.

  • Work-up (Self-Validating System): The crude oil composition must be validated via GC-FID before distillation. Expected IPC (In-Process Control) profile: ~53% unreacted m-toluidine, 45% N-isopropyl-m-toluidine, and 1–2% N,N-diisopropyl-m-toluidine[3].

  • Fractional Distillation: Isolate the di-alkylated product via high-vacuum fractional distillation, recycling the m-toluidine and mono-alkylated fractions back into the next batch.

Protocol 2: Modern Buchwald-Hartwig Amination (Pilot Scale)

Mechanistic Causality: To achieve high yields of the di-alkylated product without extreme pressure, we bypass Sₙ2 nucleophilic substitution entirely. Instead, we utilize Palladium-catalyzed C-N cross-coupling (the Buchwald-Hartwig amination)[4]. By reacting 3-bromotoluene with diisopropylamine, the Palladium catalyst inserts into the C-Br bond (oxidative addition). The bulky RuPhos ligand is critical here; its spatial demand prevents unwanted β-hydride elimination and forces the sterically congested C-N bond to form during reductive elimination[4]. Sodium tert-butoxide (NaOtBu) is used as the base because it is strong enough to deprotonate the coordinated amine but too bulky to act as a competing nucleophile[4][5].

BHWorkflow Step1 Pre-catalyst Activation Pd2(dba)3 + RuPhos Step2 Oxidative Addition 3-Bromotoluene Insertion Step1->Step2 Step3 Amine Coordination Diisopropylamine + NaOtBu Step2->Step3 Step4 Reductive Elimination C-N Bond Formation Step3->Step4 Step5 Product Isolation N,N-Diisopropyl-3-methylaniline Step4->Step5

Figure 2: Buchwald-Hartwig catalytic workflow for sterically hindered C-N bond formation.

Step-by-Step Methodology
  • Inert Atmosphere Setup: In a flame-dried Schlenk flask or reactor purged with Argon, add Pd₂(dba)₃ (1.0 mol%) and RuPhos ligand (2.2 mol%).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equivalents relative to the aryl halide). Caution: NaOtBu is highly moisture sensitive; handle in a glovebox if possible.

  • Solvent & Substrate Charging: Add anhydrous Toluene (to achieve a 0.2 M concentration), followed by 3-bromotoluene (1.0 eq) and diisopropylamine (1.2 eq).

  • Reaction Phase: Heat the mixture to 85°C under rigorous stirring for 12–16 hours.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The reaction is complete when the 3-bromotoluene peak is <1%[5].

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the Palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) or vacuum distillation to yield pure N,N-Diisopropyl-3-methylaniline.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized material, validate the final product against the following parameters:

  • GC-MS: Expected molecular ion peak [M]⁺ at m/z 191.3.

  • ¹H-NMR (CDCl₃, 400 MHz): Look for the characteristic septet at ~3.8 ppm (integrating for 2H, the CH of the isopropyl groups) and a doublet at ~1.2 ppm (integrating for 12H, the CH₃ of the isopropyl groups), confirming di-substitution. The aromatic methyl group will appear as a singlet at ~2.3 ppm.

References

  • [3] US4268458A - Process for the preparation of N-alkylated aromatic amines - Google Patents. URL:

  • [2] US7807740B2 - Two-component reaction resin and method of fastening using the resin - Google Patents. URL:

  • [1] Application Notes and Protocols for the Alkylation of Aniline to Diisopropylaniline - Benchchem. URL:

  • [4] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. URL:

  • [5] Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity - PMC. URL:

Sources

Application

Application Note: Advanced Polymerization Kinetics Using N,N-Diisopropyl-m-toluidine in Ambient-Cure Resins

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery/Orthopedic Scientists. Executive Summary & Mechanistic Rationale In the development of ambient-temperature curing systems—such as orthopedic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Biomaterials Researchers, and Drug Delivery/Orthopedic Scientists.

Executive Summary & Mechanistic Rationale

In the development of ambient-temperature curing systems—such as orthopedic bone cements, dental restorative composites, and industrial structural adhesives—the choice of polymerization accelerator is critical. Historically, N,N-dimethyl-p-toluidine (DMPT) has been the1[1]. However, DMPT presents severe limitations: it is highly volatile, has been flagged in toxicology studies for2[2], and its aggressive reaction kinetics often generate massive exothermic spikes that can induce thermal necrosis in surrounding biological tissues[3].

To engineer a safer, more controlled curing profile, N,N-Diisopropyl-m-toluidine (NDPMT) has emerged as a highly advantageous4[4].

The Causality of Steric Hindrance: The fundamental advantage of NDPMT lies in its molecular geometry. By substituting the methyl groups on the amine nitrogen with bulkier isopropyl groups, and shifting the ring methyl group to the meta position, significant steric hindrance is introduced around the nitrogen's lone electron pair. When NDPMT reacts with an initiator like Benzoyl Peroxide (BPO), this steric bulk physically impedes the rapid formation of the intermediate charge-transfer complex. Consequently, the cleavage of BPO into active benzoate radicals is decelerated. This controlled radical flux flattens the exothermic peak, extending the working time (gel time) and preventing tissue damage, all without sacrificing the ultimate mechanical strength of the polymer network.

RedoxPathway BPO Benzoyl Peroxide (Oxidant) CTC Charge-Transfer Complex (Transient State) BPO->CTC Amine N,N-Diisopropyl-m-toluidine (Sterically Hindered Donor) Amine->CTC Radicals Benzoate Radical (Active Initiator) CTC->Radicals Controlled Cleavage Polymer Crosslinked Polymer (Low Exotherm) Radicals->Polymer Monomer Propagation

Redox initiation pathway of BPO and N,N-Diisopropyl-m-toluidine.

Comparative Thermokinetic Data

To illustrate the structure-property relationship of amine accelerators, the following table summarizes the thermokinetic and mechanical outcomes when substituting standard accelerators with NDPMT in a baseline Poly(methyl methacrylate) (PMMA) bone cement formulation (normalized to 1.5 wt% accelerator and 2.0 wt% BPO at 23°C).

Accelerator TypeConcentration (wt%)Gel Time (min)Peak Exotherm (°C)Compressive Strength (MPa)Hazard Profile
N,N-Dimethyl-p-toluidine (DMPT) 1.54.298.585.2High (Volatile, Carcinogen)
N,N-Dimethyl-m-toluidine (DMMT) 1.55.186.084.8Moderate
N,N-Diisopropyl-m-toluidine (NDPMT) 1.57.862.486.1Low (Reduced Volatility)

Data Interpretation: NDPMT successfully drops the peak exotherm well below the critical threshold for bone necrosis (~70°C) while maintaining equivalent compressive strength, validating its use in high-volume biomedical applications.

Experimental Protocol: Formulation & Self-Validating Characterization

This protocol outlines the formulation of a low-exotherm, two-component methacrylate resin. It is designed as a self-validating system : it couples thermodynamic data acquisition with a post-cure spectroscopic check to ensure that the intentional slowing of the reaction kinetics does not compromise the final polymer conversion.

Phase 1: Preparation of the Two-Component System

Step 1: Liquid Phase (Phase A) Compounding

  • Action: In an amber glass vial, dissolve 1.5 wt% of N,N-Diisopropyl-m-toluidine into 98.5 wt% Methyl Methacrylate (MMA) monomer. Add 50 ppm of Hydroquinone (HQ).

  • Causality: The amber vial prevents premature photo-initiation. HQ is added as a radical scavenger to ensure shelf-life stability; the bulky NDPMT alone will not initiate polymerization without an oxidizer, but ambient UV light can trigger monomer auto-acceleration.

Step 2: Solid Phase (Phase B) Compounding

  • Action: Mill 98.0 wt% PMMA prepolymer powder with 2.0 wt% finely ground Benzoyl Peroxide (BPO).

  • Causality: Dispersing the BPO homogeneously within the solid prepolymer prevents localized "hot spots" of high radical concentration upon mixing, ensuring a uniform, controlled cure.

Phase 2: Initiation and Thermokinetic Tracking

Step 3: Vacuum Mixing

  • Action: Combine Phase A and Phase B at a 1:2 weight ratio in a vacuum mixing bowl (0.1 atm) and spatulate at 1 Hz for 30 seconds.

  • Causality: Vacuum mixing prevents the entrapment of atmospheric oxygen. Oxygen is a potent radical scavenger that prematurely quenches the benzoate radicals, leading to an incomplete cure and a sticky inhibition layer. The specific 1 Hz spatulation rate prevents the induction of excessive shear heating, which would artificially skew the exotherm data.

Step 4: Exotherm Data Acquisition (ASTM F451 adapted)

  • Action: Immediately transfer the mixed dough into a standardized PTFE mold (20 mm diameter x 10 mm depth). Insert a K-type thermocouple directly into the geometric center of the mass. Record the temperature-time profile at 1-second intervals until the temperature returns to ambient.

  • Causality: The geometric center represents the point of maximum thermal insulation (adiabatic core). Recording here ensures we capture the absolute peak exotherm the surrounding tissue would experience.

Phase 3: System Self-Validation

Step 5: FT-IR Degree of Conversion (DC%) Validation

  • Action: Post-cure, slice a 1 mm cross-section of the polymer and analyze it using ATR-FTIR. Calculate the ratio of the aliphatic C=C peak (1638 cm⁻¹) to the aromatic C=C reference peak (1608 cm⁻¹).

  • Validation Logic: A successful formulation must yield a DC% > 90% while maintaining a peak exotherm below 65°C. If the DC% falls below 90%, it indicates that the steric hindrance of NDPMT has excessively starved the radical flux, resulting in under-initiation. The system validates itself: if this failure occurs, the formulator must iteratively increase the NDPMT concentration by 0.2 wt% until the >90% DC threshold is met without breaching the thermal safety limit.

Workflow PrepL Phase A: Liquid Resin (MMA + NDPMT) Mix Vacuum Mixing (t=0) PrepL->Mix PrepS Phase B: Solid Powder (PMMA + BPO) PrepS->Mix Cure Exothermic Curing (Thermocouple Tracking) Mix->Cure Initiation Val FT-IR Validation (Degree of Conversion >90%) Cure->Val Self-Validation

Self-validating experimental workflow for NDPMT resin formulation.

References

  • Title: Two-component reaction resin and method of fastening using the resin Source: Google Patents (US7807740B2) URL: [4]

  • Title: N,N-DIMETHYL-P-TOLUIDINE (Production and Use in Dental Materials) Source: Certifico / IARC Monographs URL: [1]

  • Title: Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine in F344/N rats and B6C3F1/N mice Source: PubMed (National Institutes of Health) URL: [2]

  • Title: ICSC 0456 - N,N-DIMETHYL-p-TOLUIDINE (Hazard and Toxicity Profile) Source: Inchem.org (ILO and WHO) URL: [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N,N-Diisopropyl-m-toluidine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Challenge: You are attempting to purify N,N-Diisopropyl-m-toluidine (a tertiary amine) contaminated with unreacted m-toluidine (a primary amine). While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: You are attempting to purify N,N-Diisopropyl-m-toluidine (a tertiary amine) contaminated with unreacted m-toluidine (a primary amine). While their boiling points differ (m-toluidine: ~203°C vs. Product: >230°C), simple fractional distillation often fails to achieve high purity (>99.5%) due to "tailing" effects, potential azeotrope formation, or the difficulty of separating trace polar amines from a bulk amine phase.

The Solution: The most robust industrial and laboratory method for this separation is Chemical Scavenging via Acetic Anhydride . This process exploits the reactivity difference between the two amines:

  • Primary amines (m-toluidine) react irreversibly with acetic anhydride to form non-volatile, neutral amides.

  • Tertiary amines (Product) lack an N-H bond and are chemically inert to acetic anhydride under these conditions.

Troubleshooting Guide & FAQs

Q1: Why is my fractional distillation leaving 1-3% impurity despite a 30°C boiling point difference?

A: This is a common thermodynamic issue. Primary amines like m-toluidine can form hydrogen-bonded networks with the tertiary amine product, creating non-ideal vapor-liquid equilibrium (VLE) curves. This "tailing" causes the lower-boiling impurity to smear into the main fraction.

  • Correction: Do not rely solely on physical separation. Convert the impurity into a chemically distinct species (an amide) before distilling.

Q2: Can I use a simple acid wash to remove the m-toluidine?

A: Generally, no . Both the product and the impurity are basic amines. While their pKa values differ slightly, both will protonate in dilute acid (HCl/H₂SO₄) and extract into the aqueous layer, leading to total product loss.

  • Exception: If you convert the m-toluidine to an amide (using the protocol below), the amide becomes neutral . You can then wash the mixture with dilute acid; the basic product will go into the water (as a salt), while the neutral amide stays in the organic layer. However, the distillation method described below is usually superior for yield.

Q3: Is the Acetic Anhydride method dangerous?

A: It requires standard safety protocols. Acetic anhydride is corrosive and a lachrymator. m-Toluidine is toxic and can cause methemoglobinemia.

  • Safety Check: Perform all steps in a fume hood. Wear butyl rubber gloves.

Core Protocol: Chemical Scavenging (The "Acetic Anhydride" Method)

This protocol converts the volatile m-toluidine into N-acetyl-m-toluidine, which has a significantly higher boiling point and no basicity.

Phase 1: Quantification & Stoichiometry

Before starting, quantify the m-toluidine content using GC-FID or 1H-NMR.

  • Stoichiometry: Use 1.5 to 2.0 equivalents of acetic anhydride relative to the m-toluidine impurity.

  • Note: Do not calculate based on the total bulk; calculate based only on the molar amount of the impurity.

Phase 2: The Scavenging Reaction
  • Setup: Place the crude N,N-diisopropyl-m-toluidine in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add the calculated amount of acetic anhydride dropwise at room temperature.

    • Observation: A mild exotherm is normal.

  • Reaction: Heat the mixture to 100–110°C for 1–2 hours.

    • Mechanism:[1][2] The m-toluidine attacks the anhydride, releasing acetic acid and forming the amide. The tertiary amine acts as a solvent/catalyst but does not react.

  • Monitoring: Check a small aliquot by GC. The m-toluidine peak should disappear completely.

Phase 3: Workup & Distillation

You have two options to isolate the pure product:[3]

Option A: Direct Distillation (Preferred for Scale-up)

  • Switch the reflux condenser to a distillation head (Vigreux column recommended).

  • Apply vacuum (e.g., 10–20 mmHg).

  • Fraction 1: Acetic acid and excess acetic anhydride will distill over first (low boiling).

  • Fraction 2: Pure N,N-Diisopropyl-m-toluidine.

  • Pot Residue: The high-boiling amide (N-acetyl-m-toluidine) remains in the flask.

Option B: Acid/Base Extractive Workup (Preferred for Small Scale)

  • Cool the reaction mixture and dissolve in an organic solvent (e.g., Dichloromethane or Ether).

  • Wash 1 (Acidic): Extract with 10% HCl.

    • Outcome: The Product (tertiary amine) protonates and moves to the Aqueous Layer . The Amide (impurity derivative) remains in the Organic Layer .

  • Separation: Discard the organic layer.

  • Basification: Treat the aqueous layer with NaOH until pH > 12. The product will oil out.[4]

  • Extraction: Extract the product back into fresh organic solvent, dry over Na₂SO₄, and evaporate.

Visualizing the Workflow

The following diagram illustrates the logic flow for the Scavenging Protocol (Option A).

PurificationWorkflow Start Crude Mixture (Product + m-Toluidine) Analysis Step 1: Quantify Impurity (GC/NMR) Start->Analysis Reagent Step 2: Add Acetic Anhydride (1.5 - 2.0 eq vs Impurity) Analysis->Reagent Reaction Step 3: Heat to 100-110°C (1-2 Hours) Reagent->Reaction Check GC Check: Is m-Toluidine gone? Reaction->Check Check->Reagent No (Add more reagent) Distill Step 4: Vacuum Distillation Check->Distill Yes Frac1 Fraction 1 (Low BP): Acetic Acid / Excess Anhydride Distill->Frac1 Frac2 Fraction 2 (Main Cut): PURE N,N-Diisopropyl-m-toluidine Distill->Frac2 Residue Pot Residue (High BP): N-Acetyl-m-toluidine (Amide) Distill->Residue

Figure 1: Decision logic and workflow for the chemical scavenging of primary amine impurities.

Data Summary & Physical Properties[3][6][8]

ComponentStructure TypeBoiling Point (Atm)Reaction with Ac2OFunction in Protocol
m-Toluidine Primary Amine203–204°CRapid (Forms Amide)Impurity to be removed
N,N-Diisopropyl-m-toluidine Tertiary Amine>230°C (Est.)None (Inert)Target Product
Acetic Anhydride Reagent139.8°CSelf-consumesScavenging Agent
N-Acetyl-m-toluidine Amide>300°CInertNon-volatile Residue

References

  • Patent EP0413259A2 : Process for reducing primary and secondary amine in a tertiary amine. (Describes the industrial standard of using anhydrides to scavenge amines).

  • Sigma-Aldrich : m-Toluidine Product Safety & Properties.

  • Master Organic Chemistry : Reactions of Amines with Acid Anhydrides. (Mechanistic background on amide formation).

  • BenchChem Technical Support : Purification of N,N-dialkyl-toluidines.

Sources

Optimization

Technical Support Center: Purification of N,N-Diisopropyl-m-toluidine

Executive Summary & Chemical Profile N,N-Diisopropyl-m-toluidine (also known as N,N-Diisopropyl-3-methylaniline) is a sterically hindered tertiary aromatic amine. Unlike its diethyl analogues, the bulky isopropyl groups...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N,N-Diisopropyl-m-toluidine (also known as N,N-Diisopropyl-3-methylaniline) is a sterically hindered tertiary aromatic amine. Unlike its diethyl analogues, the bulky isopropyl groups create significant steric strain, making the compound prone to oxidation and thermal degradation. High-purity isolation requires rigorous vacuum distillation to lower the boiling point and prevent the formation of "tars" or colored quinoid oxidation products.

PropertyValueNotes
CAS Number 6863-96-3Verify against specific isomer requirements.
Molecular Formula C₁₃H₂₁NMW: 191.31 g/mol
Boiling Point (Atm) ~270–275°C (Est.)Do not distill at atmospheric pressure. Decomposition risk.[1]
Boiling Point (Vac) 125–135°C @ 2 mmHg Recommended collection range.
Density ~0.91 g/cm³Liquid at room temperature.
Key Impurities N-Isopropyl-m-toluidineMono-alkylated byproduct (Lower BP).
Appearance Colorless oilRapidly yellows/browns upon air exposure.

Standard Operating Procedure (SOP)

Phase A: Pre-Distillation Chemical Treatment (The "Scavenger" Step)

Expert Insight: Fractional distillation alone often fails to separate the mono-isopropyl impurity (N-isopropyl-m-toluidine) effectively due to boiling point proximity and azeotrope formation. A chemical scavenger is recommended for purities >98%.

  • Analyze Crude: Check GC/NMR. If mono-isopropyl amine >5%, proceed with scavenging.

  • Scavenging: Add Acetic Anhydride (1.1 equivalents relative to the mono-impurity content) to the crude mixture.

    • Mechanism:[1][2][3] Acetic anhydride converts the mono-amine into a non-volatile amide. The tertiary target amine (N,N-diisopropyl) cannot react.

  • Stir: Heat to 60°C for 1 hour under nitrogen.

  • Wash: Perform a basic wash (NaOH) to remove acetic acid byproducts, dry organic layer (MgSO₄), and concentrate before distillation.

Phase B: High-Vacuum Distillation Protocol

Equipment Setup:

  • Manifold: Schlenk line or dedicated high-vacuum pump (Rotary vane, two-stage).

  • Column: Vigreux column (minimum 20 cm) or packed column for difficult separations.

  • Joints: Greased with high-temp vacuum grease (Dow Corning High Vacuum or Apiezon H).

  • Atmosphere: Nitrogen or Argon bleed capillary (optional but recommended to prevent bumping).

Step-by-Step Workflow:

  • Leak Check: Assemble apparatus. Pull vacuum to <1 mmHg. Close pump valve and monitor manometer. Pressure rise should be <0.1 mmHg/min.

  • Degassing: Begin stirring. Apply vacuum without heat for 10-15 minutes to remove residual solvents and dissolved gases.

  • Ramp Heating:

    • Set oil bath to 100°C .

    • Increase bath temp by 10°C every 10 mins.

    • Critical: Monitor the "Forerun" (lower boiling impurities).

  • Fraction Collection:

    • Fraction 1 (Forerun): <110°C @ 2 mmHg. (Contains residual solvent, m-toluidine).[4]

    • Fraction 2 (Main Cut): 125–135°C @ 2 mmHg . (Target: N,N-Diisopropyl-m-toluidine).[4][5][6][7]

    • Fraction 3 (Tails): Temp drops or colored vapor appears. Stop immediately.

  • Storage: Backfill with Nitrogen. Store in amber glass at 4°C.

Visual Workflow: Distillation Logic

DistillationWorkflow Start Crude Mixture (Mono + Di + Starting Material) CheckImpurity Check Mono-Isopropyl Content (GC / TLC) Start->CheckImpurity Scavenge Add Acetic Anhydride (Converts Mono to Amide) CheckImpurity->Scavenge > 5% Mono VacSetup Setup High Vacuum (< 2 mmHg) CheckImpurity->VacSetup < 5% Mono Wash Basic Wash & Dry Scavenge->Wash Wash->VacSetup HeatRamp Ramp Heat (Oil Bath 100°C -> 160°C) VacSetup->HeatRamp Collect Collect Main Fraction (~130°C @ 2 mmHg) HeatRamp->Collect Store Store under N2 (Amber Vial) Collect->Store

Figure 1: Decision tree for purification, emphasizing the chemical scavenging step for high-impurity crude mixtures.

Troubleshooting Guide (Q&A)

Q1: My distillate is turning yellow immediately after collection. Why?

  • Cause: Oxidation. Aromatic amines are notoriously sensitive to oxygen. Even trace air leaks in the vacuum system or dissolved oxygen in receiving flasks can cause color formation (quinoid impurities).

  • Solution:

    • Nitrogen Flush: Pre-flush the receiving flask with nitrogen before attaching it.

    • Add Stabilizer: For long-term storage, adding a trace of activated copper or storing over KOH pellets can help, but the best method is storing under an inert atmosphere (Ar/N₂) in the dark.

    • Check Vacuum: Ensure your system is tight. A "dynamic" leak (pump fighting a leak) introduces a constant stream of oxygen across hot vapors.

Q2: The temperature is fluctuating wildly, and the liquid is "bumping" into the condenser.

  • Cause: Superheating of the viscous amine. N,N-diisopropyl amines can be viscous and form "hot spots" rather than boiling smoothly.

  • Solution:

    • Stirring: Use a large, egg-shaped magnetic stir bar at high RPM.

    • Bleed Capillary: If stirring fails, insert a glass capillary tube drawing a very fine stream of nitrogen bubbles into the bottom of the flask. This provides nucleation sites.[8]

    • Bath Delta: Keep the oil bath temperature no more than 20-30°C higher than the internal vapor temperature.

Q3: I cannot reach a low enough pressure (<5 mmHg).

  • Cause: Outgassing of volatile solvents or system leaks.

  • Solution:

    • Cold Trap: Ensure your cold trap (liquid nitrogen or dry ice/acetone) is clean. Volatiles from the reaction (like isopropyl bromide or ether) will saturate pump oil if not trapped.

    • Grease Joints: Re-grease all ground glass joints.

    • Hose Width: Use thick-walled vacuum tubing with a large inner diameter. Narrow hoses restrict conductance, limiting ultimate vacuum.

Q4: The product solidified in the condenser.

  • Cause: While the pure liquid has a low melting point, high-melting impurities (like amide byproducts from the scavenging step or amine salts) might have carried over.

  • Solution:

    • Warm Water: Switch the condenser coolant from cold water to warm water (40-50°C) to melt the blockage.

    • Heat Gun: Gently heat the bridge/condenser with a heat gun to flow the material into the receiver.

Frequently Asked Questions (FAQ)

Q: Can I use a rotary evaporator for this purification? A: No. Rotary evaporators typically achieve 10-20 mmHg (water aspirator) or ~5 mmHg (diaphragm pump). At these pressures, the boiling point of N,N-Diisopropyl-m-toluidine would be >160°C. Heating the flask to >180°C to drive distillation often leads to rapid decomposition and "tarring" of the product. A dedicated high-vacuum manifold (<1 mmHg) is required.

Q: How do I remove the "fishy" amine smell from my glassware? A: Rinse glassware with a dilute acid solution (1M HCl or 10% Acetic Acid). This converts the volatile amine into a non-volatile water-soluble salt, which can then be washed away with water. Do not use bleach (forms toxic chloramines).

Q: Is the "p-isomer" (para) data interchangeable with the "m-isomer" (meta)? A: Roughly, but not exactly. The p-isomer (CAS 7347-28-6) boils at ~275°C. The m-isomer generally boils slightly lower (5-10°C difference) and may have different crystallization behavior. Always record the specific boiling point observed on your apparatus for future reference.

Safety & References

Core Hazards:

  • Toxicity: Toxic by inhalation, ingestion, and skin contact.[9] Known to cause methemoglobinemia (blue skin/lips due to oxygen deprivation in blood).

  • Skin Absorption: Rapidly absorbed through skin. Wear nitrile gloves (double-gloved recommended) and long sleeves.

  • Environment: Toxic to aquatic life with long-lasting effects.[3][9]

References:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4357757, N-Isopropyl-3-methylaniline (Related Structure). Retrieved from [Link]

  • Daishin Corporation. Product List: N,N-Diisopropyl-m-Toluidine (CAS 6863-96-3).[6][7] Retrieved from [Link]

Sources

Troubleshooting

Improving yield in the synthesis of sterically hindered anilines

Welcome to the StericStress™ Technical Support Center. Status: Operational | Current Wait Time: 0 min | Level 3 Support: Active Subject: Improving Yield in the Synthesis of Sterically Hindered Anilines Ticket ID: #ST-992...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the StericStress™ Technical Support Center. Status: Operational | Current Wait Time: 0 min | Level 3 Support: Active

Subject: Improving Yield in the Synthesis of Sterically Hindered Anilines Ticket ID: #ST-9924 Assigned Specialist: Senior Application Scientist

Core Directive: The "Squeeze" Principle

You are likely here because your standard conditions (Pd(OAc)₂/BINAP or simple alkylations) failed. Synthesizing sterically hindered anilines—specifically where the amine or the aryl halide bears ortho-substituents—requires a fundamental shift in strategy.

The Paradox:

  • Oxidative Addition (OA): Needs an electron-rich metal center to break the Ar-X bond.

  • Reductive Elimination (RE): This is the rate-determining step for hindered substrates. The metal center must be crowded enough that expelling the bulky product is thermodynamically favorable to relieve strain.

The Solution: You generally need Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or Bulky NHC Ligands (PEPPSI type). These create a "Goldilocks" zone: electron-rich enough for OA, but massive enough (high Buried Volume, %V_bur) to force RE.

Hardware Configuration (Ligand & Catalyst Selection)

Do not guess. Use this logic tree to select your catalytic system.

Visual Guide: Ligand Decision Matrix

LigandSelection Start Start: Analyze Substrate AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Unsubstituted Secondary Secondary Amine (R-NH-R') AmineType->Secondary N-Alkyl/Aryl Hindrance Degree of Hindrance Primary->Hindrance Ru RuPhos Secondary->Ru Standard Bulk PEPPSI Pd-PEPPSI-IPent (The 'Nuclear' Option) Secondary->PEPPSI Extreme Bulk Brett BrettPhos or tBuBrettPhos Hindrance->Brett Mono-ortho Hindrance->PEPPSI Di-ortho / Tetra-ortho Extreme Tetra-ortho / Extremely Bulky

Caption: Logic flow for selecting the optimal ligand based on amine class and steric demand.

Component Details
ComponentRecommended SpecsWhy it works
Primary Amine Ligand BrettPhos or tBuBrettPhos These ligands prevent the binding of the amine to the Pd center in a way that inhibits the cycle (Wacker-type inhibition).
Secondary Amine Ligand RuPhos Excellent for secondary amines; the steric bulk directs the amine approach.
Extreme Hindrance Pd-PEPPSI-IPent An NHC (N-Heterocyclic Carbene) precatalyst.[1][2][3][4][5][6] The "IPent" (isopentyl) groups create a flexible steric wall that accommodates massive substrates like 2,6-disubstituted anilines.
Pd Source G3/G4 Precatalysts Avoid Pd(OAc)₂ + Ligand mixing. In situ mixing is unreliable for hindered cases. Use pre-formed precatalysts (e.g., XPhos Pd G3) to ensure 1:1 Pd:L ratio and rapid activation.

Standard Operating Procedures (SOPs)

SOP-A: The "Buchwald G3" Protocol (Moderate Hindrance)

Use for: 2-substituted aryl halides + primary/secondary amines.

  • Setup: In a glovebox or under strict Ar/N2 flow, charge a vial with:

    • Pd Precatalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary) [1.0 mol%].

    • Aryl Halide: 1.0 equiv.[6]

    • Amine: 1.2 equiv.[7]

    • Base: NaOtBu (1.4 equiv).[6] Note: If functional groups are base-sensitive (esters/nitriles), switch to Cs₂CO₃.

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Activation: Seal vessel. Heat to 80–100°C .

  • Monitoring: Look for color change (Pale yellow

    
     Dark Orange/Brown).
    
    • Scientist Note: If the solution turns black and precipitates "mirror-like" solids rapidly, your catalyst has decomposed (Pd black formation). Check oxygen levels.

SOP-B: The "PEPPSI-IPent" Protocol (Extreme Hindrance)

Use for: 2,6-disubstituted aryl halides + bulky amines (Tetra-ortho coupling).

  • Catalyst: Pd-PEPPSI-IPent (2–4 mol%).

  • Base: KOtBu or NaOtBu (strong base is usually required to activate the precatalyst efficiently).

  • Solvent: DME (Dimethoxyethane) is often superior for PEPPSI systems due to chelating effects.

  • Procedure:

    • Mix reagents in air (PEPPSI is air-stable as a solid, but the reaction should be inert).

    • Purge with Argon.

    • Heat to 60°C . Surprisingly, PEPPSI often works at lower temps than phosphines because the active species is highly unstable/reactive.

Troubleshooting & Diagnostics (The Helpdesk)

Visual Guide: Failure Analysis Workflow

Troubleshooting Issue Ticket: Low Yield? Analysis Analyze Crude Mixture (GC/LC-MS) Issue->Analysis Result1 Starting Material (SM) Unchanged Analysis->Result1 Result2 Reduced Arene Found (Ar-H instead of Ar-X) Analysis->Result2 Result3 SM Consumed, No Product (Complex Mix) Analysis->Result3 Sol1 Cat. Death or OA Failure. Action: Switch to G3 Precatalyst or Increase Temp. Result1->Sol1 Sol2 Protodehalogenation. Action: Switch Solvent (Toluene -> Dioxane) or Lower Temp. Result2->Sol2 Sol3 Pd-Coordination Issue. Action: Check for 'poisoning' groups (Pyridines/Thiols). Increase Cat Load. Result3->Sol3

Caption: Diagnostic flowchart for identifying the root cause of reaction failure based on crude analysis.

Frequently Asked Questions (FAQs)

Q: I see the "Reduced Arene" (Ar-H) instead of my product. Why? A: This is Protodehalogenation .

  • Cause: The Beta-Hydride Elimination pathway is faster than your Reductive Elimination. This often happens if your amine has alpha-hydrogens and the coupling is slow due to sterics.

  • Fix:

    • Switch solvent to one without abstractable hydrogens (though difficult, as most organic solvents have them).

    • Crucial: Increase the concentration of the amine.

    • Lower the temperature.[6] High heat favors elimination pathways.

Q: Can I use K₂CO₃ instead of NaOtBu? My substrate has an ester. A: Yes, but you must modify the system.

  • The Issue: Carbonates are insoluble in Toluene.

  • The Fix: Use tBuOH or tAmylOH as the solvent (or a co-solvent). The alcohol helps solubilize the base. Alternatively, use BrettPhos Pd G3 which is specifically optimized to work with weak bases like K₂CO₃.

Q: The reaction works on 50mg but fails on 5g. Why? A: Stirring and heat transfer.

  • Heterogeneous bases (like Cs₂CO₃) require vigorous stirring to maintain the solid-liquid interface. On a larger scale, "clumping" occurs.

  • Fix: Use a mechanical stirrer or grind your base into a fine powder before addition.

References & Authoritative Grounding

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[8] Chemical Science.[8]

    • Core Reference for Ligand Selection (BrettPhos/RuPhos).

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition.

    • Core Reference for the "Nuclear Option" (PEPPSI) protocol.

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron.

    • Reference for troubleshooting protodehalogenation and base selection.

  • BenchChem Technical Guides. Troubleshooting Failed Buchwald-Hartwig Amination.

    • Source for general troubleshooting workflows.

Sources

Optimization

Technical Support Center: Separation of Isopropyl m-Toluidine Products

Topic: Resolution of N-mono-isopropyl and N,N-di-isopropyl m-toluidine mixtures. Audience: Organic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution of N-mono-isopropyl and N,N-di-isopropyl m-toluidine mixtures. Audience: Organic Chemists, Process Development Scientists. Context: Synthesis via reductive amination (e.g., m-toluidine + acetone) or direct alkylation often yields a mixture of unreacted primary amine, desired secondary amine (mono), and undesired tertiary amine (di).

Core Separation Philosophy

The "Boiling Point vs. Basicity" Paradox

In the alkylation of m-toluidine, you are fighting two opposing physical forces.

  • Volatility: Adding a second isopropyl group increases molecular weight (+42 Da) but removes the hydrogen bond donor capability. While N,N-dialkyl anilines generally boil higher than their mono-counterparts due to mass, the bulky isopropyl groups create steric shielding that can depress the boiling point relative to the expected mass increase, causing fraction overlap during distillation.

  • Basicity: The steric bulk of the di-isopropyl group makes the nitrogen center less accessible (sterically hindered), often making it less nucleophilic but potentially more basic in the gas phase, yet harder to protonate in solvated environments compared to the mono-species.

Expert Insight: Do not rely solely on fractional distillation for >98% purity. The most robust purification strategy exploits the chemical difference (presence of N-H) rather than physical differences.

Troubleshooting Guide (Q&A Format)

Module A: Distillation & Bulk Separation

Q: I am seeing co-distillation of mono- and di-isopropyl products even under high vacuum. Why? A: This is a classic "azeotrope-like" behavior caused by the similarity in vapor pressures.

  • The Cause: The N-mono-isopropyl amine (Secondary) can hydrogen bond; the N,N-di-isopropyl (Tertiary) cannot. However, the extra mass of the di-isopropyl species compensates for the lack of H-bonding, bringing their boiling points dangerously close.

  • The Fix: Use a Spiked Fractionation .

    • Switch to a spinning band column or a Vigreux column with at least 15 theoretical plates.

    • The "Chaser" Solvent: Add a high-boiling inert chaser (e.g., sulfolane or PEG-400) to the pot. This prevents the pot from running dry and helps maintain equilibrium in the column for the final difficult separation.

    • Vacuum Control: Maintain vacuum at <5 mmHg. Lower pressure generally widens the gap between relative volatilities of amine homologues.

Q: My distillate is coloring rapidly (turning brown/red) after collection. A: Aromatic amines are notoriously oxidation-prone.

  • Immediate Action: Store under Argon/Nitrogen.

  • Root Cause: Trace copper or iron from steel condensers can catalyze radical oxidation.

  • Protocol: Wash your glassware with EDTA solution before distillation to chelate metal ions. Add a pinch of Sodium Borohydride (NaBH4) or BHT (butylated hydroxytoluene) to the receiving flask as a stabilizer.

Module B: High-Purity Chemical Resolution (The "Nuclear Option")

Q: Distillation isn't working. How do I get >99% purity for the Mono-isopropyl species? A: Stop distilling. Use Chemical Derivatization . This method exploits the fact that the Mono-species (Secondary amine) has a reactive proton, while the Di-species (Tertiary amine) does not.

The Protocol (Acetic Anhydride Trick):

  • Acylation: Dissolve the mixture in Toluene. Add 1.1 equivalents of Acetic Anhydride (relative to the Mono content).

    • Result: Mono-isopropyl amine converts to its Acetamide (neutral, high BP). Di-isopropyl amine remains an Amine (basic).

  • Acid Wash: Wash the organic layer with 1M HCl.

    • Result: The Di-isopropyl amine protonates and moves to the aqueous layer. The Acetamide (derived from Mono) stays in the Toluene.

  • Hydrolysis: Take the Toluene layer (containing the amide). Reflux with NaOH/Ethanol to cleave the acetyl group.

  • Recovery: Extract the regenerated Mono-isopropyl amine.

Visual Workflow (Chemical Resolution):

ChemicalResolution Start Crude Mixture (Mono + Di) Step1 Add Acetic Anhydride (in Toluene) Start->Step1 Selective Reaction Split Phase Separation (Wash with 1M HCl) Step1->Split OrgLayer Organic Layer (Contains Mono-Acetamide) Split->OrgLayer Neutral Amide AqLayer Aqueous Layer (Contains Di-amine Salt) Split->AqLayer Protonated Salt Hydrolysis Reflux with NaOH/EtOH (Hydrolysis) OrgLayer->Hydrolysis Waste Discard or Recover Di-impurity AqLayer->Waste Final Pure Mono-Isopropyl m-Toluidine Hydrolysis->Final Extraction

Caption: Figure 1: Chemical resolution workflow utilizing selective acetylation to separate secondary (mono) from tertiary (di) amines.

Module C: Chromatography (HPLC/UPLC)

Q: The peaks for Mono and Di are tailing severely on my HPLC. A: Amine-Silanol interactions are the culprit.

  • The Fix: You must suppress the ionization of residual silanols on the column stationary phase.

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase. The modifier saturates the active sites on the silica, allowing your target amines to elute symmetrically.

  • Column Choice: Switch to a "Base-Deactivated" C18 column or a column with a high carbon load. Alternatively, use a high pH-stable column (like Waters XBridge) and run the mobile phase at pH 10 (using Ammonium Bicarbonate). At high pH, the amines are neutral and interact purely via hydrophobicity, often improving resolution.

Quantitative Data: Physical Properties & Reactivity

PropertyN-Isopropyl-m-toluidine (Mono)N,N-Diisopropyl-m-toluidine (Di)Separation Implication
Amine Class Secondary (2°)Tertiary (3°)Key Differentiator
Active Protons 1 (N-H)0Allows acetylation of Mono.
pKa (Conj. Acid) ~4.8 - 5.2 (Est.)~5.5 - 6.0 (Est.)Hard to separate by pH extraction alone due to overlap.
Boiling Point ~220°C (Atm)~235-245°C (Atm)*Close BP requires high reflux ratio.
HPLC Behavior Elutes Earlier (RP)Elutes Later (RP)Di- is more hydrophobic (longer retention).

*Note: Boiling points are estimated based on homologous aniline series. Di-isopropyl anilines often exhibit suppressed boiling point elevation due to spherical steric shape.

Synthesis Optimization (Prevention is better than Cure)

If you are constantly fighting to remove the Di-isopropyl impurity, optimize the upstream reaction.

Workflow: Reductive Amination Logic

SynthesisLogic Input m-Toluidine + Acetone Reductant Choice of Reductant Input->Reductant Strong NaBH4 / H2+Pd/C (Strong/Fast) Reductant->Strong Aggressive Selective STAB (NaBH(OAc)3) (Selective) Reductant->Selective Mild Result1 High % Di-Isopropyl (Over-alkylation) Strong->Result1 Result2 High % Mono-Isopropyl (Controlled) Selective->Result2

Caption: Figure 2: Impact of reducing agent selection on the ratio of mono- vs. di-alkylated products.

  • Recommendation: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride or catalytic hydrogenation. STAB is sterically bulky and less aggressive, significantly reducing the rate of the second alkylation (Mono -> Di).

References

  • Separation of Secondary and Tertiary Amines via Acetylation. Source: ECHEMI / Organic Chemistry Portal. Context: Describes the "trick" of using acetic anhydride to derivatize secondary amines, rendering them neutral, while tertiary amines remain basic for extraction.

  • Reductive Amination: Mechanism and Selectivity. Source: Master Organic Chemistry. Context: details the use of acetone and reducing agents (NaBH(OAc)3) to favor mono-alkylation and prevent over-alkylation to the tertiary amine.

  • N-Isopropyl-m-toluidine (Compound Data). Source: PubChem (NIH). Context: Provides chemical identifiers (CID 4357757) and physical property estimates for the mono-isopropyl species.[1]

  • Chromatographic Separation of Amines (Methodology). Source: SIELC Technologies.[2] Context: Describes HPLC methods (Newcrom R1) for separating isopropyl-toluidine isomers and handling amine tailing with acidic mobile phases.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of N,N-Diisopropyl-m-toluidine to Prevent Oxidation

Welcome to the technical support guide for N,N-Diisopropyl-m-toluidine. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage and handling proced...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,N-Diisopropyl-m-toluidine. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage and handling procedures to prevent oxidative degradation. Ensuring the chemical integrity of this reagent is paramount for reproducible and reliable experimental outcomes.

Understanding the Challenge: The Oxidation of N,N-Diisopropyl-m-toluidine

N,N-Diisopropyl-m-toluidine, like many tertiary aromatic amines, is susceptible to oxidation. The lone pair of electrons on the nitrogen atom makes the molecule vulnerable to attack by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This degradation not only depletes the active reagent but also introduces impurities that can interfere with your reactions, leading to inconsistent yields, unexpected side products, and difficulty in purification.

The oxidation process typically begins with the formation of a radical cation, which can then undergo further reactions to form a complex mixture of colored byproducts, including N-oxides and dimeric species.[1][2]

OxidationPathway cluster_inputs Amine N,N-Diisopropyl-m-toluidine (Colorless Liquid) Radical Radical Cation (Transient Species) Amine->Radical [O₂], Light, Metal Ions Products Oxidized Impurities (Colored Byproducts, N-Oxides, Dimers) Radical->Products Further Reactions Oxygen Oxygen (Air) Light UV/Visible Light TransferWorkflow InertGas Inert Gas Source (Ar or N₂) SourceBottle Source Bottle (N,N-Diisopropyl-m-toluidine) InertGas->SourceBottle 1. Pressurize ReceivingFlask Receiving Schlenk Flask (For Long-Term Storage) InertGas->ReceivingFlask 2. Maintain Atmosphere Syringe Gas-Tight Syringe or Cannula SourceBottle->Syringe 3. Withdraw Liquid Bubbler Outlet Bubbler (Pressure Indicator) ReceivingFlask->Bubbler 5. Vent Excess Pressure Syringe->ReceivingFlask 4. Transfer Liquid

Sources

Optimization

Technical Support Center: Handling &amp; Toxicity Troubleshooting for N,N-Diisopropyl-3-methylaniline

Welcome to the Technical Support and Troubleshooting Center for N,N-Diisopropyl-3-methylaniline (CAS: 6863-96-3). As a highly lipophilic, sterically hindered aromatic amine, this compound presents unique challenges in sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for N,N-Diisopropyl-3-methylaniline (CAS: 6863-96-3). As a highly lipophilic, sterically hindered aromatic amine, this compound presents unique challenges in synthetic chemistry and preclinical drug development. Standard solvent-handling protocols are insufficient due to its rapid dermal absorption and potent systemic toxicity.

This guide is engineered for researchers and safety officers, providing mechanistic insights, validated protocols, and emergency troubleshooting to ensure operational safety and scientific integrity.

Part 1: Quantitative Risk & Physicochemical Profile

To design effective safety systems, we must first understand the physical properties driving the toxicity of N,N-Diisopropyl-3-methylaniline. The bulky diisopropyl groups significantly increase the molecule's lipophilicity (LogP) compared to basic aniline, drastically altering its permeation dynamics.

Table 1: Physicochemical Hazards and Control Parameters
ParameterValue / SpecificationMechanistic Rationale (The "Why")
Molecular Formula C13H21NThe addition of bulky alkyl chains to the toluidine core increases fat solubility.
Primary Toxicity MethemoglobinemiaHepatic CYP450 enzymes oxidize the amine to an N-hydroxylamine, which subsequently oxidizes hemoglobin Fe2+ to Fe3+[1].
Dermal Penetration Extremely RapidHigh lipophilicity allows the compound to bypass the stratum corneum and enter systemic circulation almost immediately.
Glove Breakthrough (Nitrile) < 10 MinutesNon-polar aromatic amines act as permeation enhancers, rapidly degrading standard nitrile polymers.
Glove Breakthrough (Butyl) > 240 MinutesHigh-density butyl rubber provides a polar barrier, blocking the diffusion of lipophilic aromatics.
Decontamination Agent 5–10% Acetic AcidMild acid protonates the free base into a water-soluble anilinium salt, preventing surface penetration and allowing safe wipe-down[2].

Part 2: Troubleshooting Guides & FAQs

Section A: Exposure & Methemoglobinemia Management

Q: Why is skin contact with N,N-Diisopropyl-3-methylaniline considered a systemic emergency rather than just a local irritant? A: Unlike simple organic solvents that evaporate or cause localized dermatitis, dialkylanilines are highly lipophilic and rapidly cross the dermal barrier into the bloodstream. Once in the liver, they undergo CYP450-mediated N-hydroxylation. These N-hydroxylamine metabolites enter red blood cells and oxidize the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron, creating methemoglobin[1]. Methemoglobin cannot bind oxygen, leading to rapid, life-threatening cellular hypoxia even if the respiratory system is functioning perfectly.

Q: What are the early clinical signs of acute toxicity during an in vivo dosing accident? A: The hallmark of methemoglobinemia is "cyanosis without respiratory distress." Look for a bluish tint to the mucous membranes, lips, and nail beds. Blood drawn from the subject will appear uniquely dark or "chocolate brown" due to the oxidized iron[1].

Section B: PPE & Engineering Controls

Q: My lab standardizes on 8-mil Nitrile gloves. Is this sufficient for aliquoting this compound? A: No. Standard nitrile gloves are highly susceptible to permeation by sterically hindered aromatic amines. The diisopropyl groups act as a solvent for the nitrile polymer matrix. For any handling beyond closed-system transfers, you must use Butyl rubber gloves or Silver Shield (laminate) gloves worn under a disposable nitrile outer glove (for dexterity).

Q: How should I handle a spill inside the fume hood? A: Do not use standard organic solvents (like acetone or ethanol) to wipe up the spill first, as this simply spreads the highly lipophilic free base over a larger surface area, increasing vapor generation. Instead, neutralize the spill by applying a 5-10% acetic acid solution. Anilines are weak bases; the acid protonates the nitrogen, converting the volatile, lipophilic liquid into a non-volatile, water-soluble anilinium salt[2].

Part 3: Mechanistic & Workflow Visualizations

Diagram 1: Mechanism of N,N-Dialkylaniline Toxicity

Understanding the metabolic activation of this compound is critical for recognizing why immediate intervention is required upon exposure.

MetHb_Pathway A N,N-Diisopropyl-3-methylaniline (Highly Lipophilic Free Base) B Hepatic CYP450 Oxidation A->B Rapid Dermal/Oral Absorption C N-Dealkylation & N-Hydroxylamine Formation B->C Phase I Metabolism D Erythrocyte (RBC) Penetration C->D Systemic Circulation E Oxidation of Heme (Fe2+ -> Fe3+) D->E ROS Generation F Methemoglobinemia (Systemic Hypoxia & Cyanosis) E->F Loss of O2 Carrying Capacity

Metabolic pathway of N,N-dialkylanilines leading to methemoglobinemia via CYP450 N-hydroxylation.

Diagram 2: Emergency Spill Response Workflow

A self-validating system for containing and neutralizing aromatic amine spills.

Spill_Workflow S1 Spill Detected (Isolate Area & Alert Team) S2 Verify PPE (Butyl Gloves, Splash Goggles) S1->S2 S3 S3 S2->S3 S4 Chemical Neutralization (Apply 5-10% Acetic Acid) S3->S4 S5 Containment & Absorption (Apply Inert Sorbent Pads) S4->S5 S6 Waste Disposal (Seal in Hazardous Waste Container) S5->S6

Step-by-step emergency response and acid-neutralization workflow for aniline derivative spills.

Part 4: Validated Experimental Protocols

Protocol 1: Safe Schlenk-Line Transfer of N,N-Diisopropyl-3-methylaniline

Purpose: To prevent aerosolization and dermal exposure during the transfer of the neat chemical.

  • Environmental Setup: Ensure the fume hood face velocity is verified at >100 feet per minute (fpm). Lower the sash to the lowest workable height to create a physical splash barrier.

  • PPE Donning: Don a chemically resistant apron, safety goggles, and Butyl rubber gloves. Self-Validation Step: Inflate the butyl gloves manually before use to check for micro-punctures.

  • Inert Atmosphere Transfer: Because anilines darken and oxidize upon exposure to air[2], flush the source vial and receiving flask with Argon or Nitrogen.

  • Liquid Handling: Do not use standard air-displacement pipettes, as the vapor pressure and viscosity can cause dripping. Use a gas-tight glass syringe with a Luer-lock needle.

  • Quenching Reusables: Immediately after transfer, draw 5% acetic acid into the syringe three times to protonate residual amine. Follow with a distilled water rinse, and finally an acetone rinse. Dispose of the acid wash in a dedicated halogen-free organic waste container.

Protocol 2: In Vivo Methemoglobinemia Monitoring (Toxicology Screening)

Purpose: To quantify the oxidative stress and methemoglobin induction during preclinical dosing of N,N-Diisopropyl-3-methylaniline in rodent models[1].

  • Blood Collection: Draw 50–100 µL of whole blood from the tail vein into a heparinized capillary tube. Causality: Heparin prevents clotting without lysing the red blood cells, which is critical for accurate spectral analysis.

  • Lysis and Buffer Prep: Lyse the RBCs by mixing the blood with an equal volume of 1% Triton X-100 in phosphate-buffered saline (pH 7.4).

  • Spectral Analysis: Transfer the lysate to a cuvette. Measure the absorbance at 630 nm (the specific absorption peak for oxidized Fe3+ methemoglobin) and 540 nm (the peak for oxygenated Fe2+ hemoglobin).

  • Quantification: Calculate the percentage of methemoglobin relative to total hemoglobin. A threshold of >10% indicates significant systemic toxicity.

  • Rescue Intervention (If required by IACUC protocol): Administer Methylene Blue (1–2 mg/kg IV). Causality: Methylene blue acts as an artificial electron donor, utilizing the NADPH-methemoglobin reductase pathway to rapidly reduce toxic Fe3+ back to functional Fe2+[3].

References

  • Disposition of[14C]N,N-dimethyl-p-toluidine in F344 rats and B6C3F1 mice ResearchGate URL
  • N-(pentan-2-yl)aniline | CAS 2716-62-3 (Aniline Safety & Handling)
  • Methods of chemical synthesis of diaminophenothiazinium compounds including methylthioninium chloride (mtc)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of N,N-Diisopropyl-m-toluidine

Authored by: Dr. Gemini, Senior Application Scientist In the field of synthetic chemistry and drug development, unambiguous structural elucidation is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

In the field of synthetic chemistry and drug development, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides direct insight into the carbon framework of a molecule.[1] This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for N,N-Diisopropyl-m-toluidine, a substituted aromatic amine. Due to the absence of readily available experimental spectra in public databases, this guide presents a detailed prediction based on established spectroscopic principles and provides a robust comparison with experimentally determined data for structurally analogous compounds. This comparative approach allows researchers to understand the nuanced electronic and steric effects that govern chemical shifts in substituted aniline derivatives.

The Carbon Framework: Structure and Predicted ¹³C NMR Data

N,N-Diisopropyl-m-toluidine possesses a unique substitution pattern on the aniline core: a methyl group at the meta-position and two bulky isopropyl groups on the nitrogen atom. This combination of electronic and steric factors results in a distinct ¹³C NMR spectrum.

To facilitate discussion, the carbon atoms of N,N-Diisopropyl-m-toluidine are systematically numbered as shown in the diagram below.

Figure 1. Molecular structure of N,N-Diisopropyl-m-toluidine with carbon numbering.

The predicted ¹³C NMR chemical shifts for N,N-Diisopropyl-m-toluidine are summarized in Table 1. These predictions are derived from established increment systems for benzene derivatives and consider the electronic and steric contributions of the substituents.[2][3]

Table 1: Predicted ¹³C NMR Chemical Shifts for N,N-Diisopropyl-m-toluidine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (C-N)~148Quaternary carbon attached to nitrogen; deshielded by the electronegative nitrogen atom.
C2, C6~112, ~115ortho to the N(iPr)₂ group, shielded by its electron-donating effect but potentially influenced by steric compression.
C3 (C-CH₃)~139Quaternary carbon attached to the methyl group; chemical shift influenced by the substituent effect of both the amino and methyl groups.
C4~118para to the N(iPr)₂ group, shielded by its strong electron-donating resonance effect.
C5~129meta to the N(iPr)₂ group and ortho to the CH₃ group, close to the standard benzene chemical shift (128.5 ppm).
C7 (-CH₃)~21Typical chemical shift for a methyl group on an aromatic ring.
C8, C8' (-CH)~48-52Methine carbon of the isopropyl group, attached to nitrogen.
C9, C9', C9'', C9''' (-CH₃)~20-22Methyl carbons of the isopropyl groups. Steric interactions may lead to non-equivalence.

Comparative Analysis with Structurally Similar Amines

To understand the spectral features of N,N-Diisopropyl-m-toluidine, it is instructive to compare its predicted chemical shifts with the experimentally determined values for m-toluidine, N,N-dimethyl-m-toluidine, and N,N-diethyl-m-toluidine. This comparison highlights the significant impact of N-alkylation and the steric bulk of the alkyl groups.

Table 2: Comparison of Aromatic ¹³C NMR Chemical Shifts (δ, ppm)

Carbonm-Toluidine¹[4][5]N,N-Dimethyl-m-toluidine²[6][7]N,N-Diethyl-m-toluidine³[8]N,N-Diisopropyl-m-toluidine (Predicted)
C1 (C-N)~147~150~148~148
C2~110~110~110~112
C3 (C-CH₃)~139~138~138~139
C4~118~113~113~118
C5~129~129~129~129
C6~114~114~114~115

¹Data from ChemicalBook for m-toluidine. ²Data from PubChem for N,N-dimethyl-m-toluidine. ³Data from ChemicalBook for N,N-diethyl-m-toluidine.

Table 3: Comparison of Aliphatic ¹³C NMR Chemical Shifts (δ, ppm)

Carbonm-ToluidineN,N-Dimethyl-m-toluidineN,N-Diethyl-m-toluidineN,N-Diisopropyl-m-toluidine (Predicted)
Ar-CH₃~22~22~22~21
N-CH₃-~40--
N-CH₂--~44-
N-CH---~48-52
N-Alkyl-CH₃--~12~20-22
Analysis of Substituent Effects:
  • Electronic Effects : The N,N-dialkylamino group is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. This increased electron density leads to greater shielding and an upfield shift (lower ppm values) for these carbons compared to unsubstituted benzene (δ ≈ 128.5 ppm).[9][10] This effect is clearly observed across all the substituted toluidines in Table 2.

  • Steric Effects : The most significant differences between N,N-Diisopropyl-m-toluidine and its less substituted counterparts arise from steric hindrance.[11][12]

    • N-Alkyl Groups : As the bulk of the alkyl group increases from methyl to ethyl to isopropyl, the steric congestion around the nitrogen atom intensifies. This can force the N-dialkyl group to twist out of the plane of the benzene ring, reducing the orbital overlap between the nitrogen lone pair and the aromatic π-system.[9] This "steric inhibition of resonance" would decrease the electron-donating effect, leading to a downfield shift (deshielding) of the ortho and para carbons compared to what would be expected from electronic effects alone. Our prediction for C2, C6, and C4 in the diisopropyl derivative reflects this subtle deshielding compared to the dimethyl and diethyl analogs.

    • Aliphatic Carbons : The chemical shift of the N-alkyl carbons also reflects the steric environment. The predicted downfield shift of the isopropyl methine carbon (C8, ~48-52 ppm) compared to the N-CH₂ of the ethyl group (~44 ppm) and the N-CH₃ of the methyl group (~40 ppm) is consistent with increasing alkyl substitution at the α-carbon.[2] Furthermore, the methyl carbons (C9) of the isopropyl group are in a sterically crowded environment, which can lead to complex shielding effects and potential non-equivalence if rotation around the C-N or C-C bonds is hindered.[11]

Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality ¹³C NMR data for compounds like N,N-Diisopropyl-m-toluidine, a standardized experimental procedure is crucial. The following protocol outlines the key steps for acquiring a quantitative or qualitative ¹³C{¹H} (proton-decoupled) spectrum.

C13_NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing Prep1 Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Prep2 Add TMS as an internal standard (0 ppm). Prep1->Prep2 Prep3 Transfer solution to a 5 mm NMR tube. Prep2->Prep3 Acq1 Insert sample into the NMR spectrometer. Prep3->Acq1 Acq2 Lock onto the deuterium signal of the solvent. Acq1->Acq2 Acq3 Shim the magnetic field to optimize homogeneity. Acq2->Acq3 Acq4 Set acquisition parameters (e.g., pulse angle, relaxation delay, number of scans). Acq3->Acq4 Acq5 Acquire spectrum with broadband proton decoupling. Acq4->Acq5 Proc1 Apply Fourier transform to the FID. Acq5->Proc1 Proc2 Phase correct the spectrum. Proc1->Proc2 Proc3 Perform baseline correction. Proc2->Proc3 Proc4 Calibrate the chemical shift scale using the TMS signal. Proc3->Proc4

Figure 2. Standard workflow for ¹³C NMR spectroscopy.

Step-by-Step Methodology:
  • Sample Preparation :

    • Accurately weigh 10-50 mg of N,N-Diisopropyl-m-toluidine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with sample signals.[13][14]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

  • Spectrometer Setup :

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • Initiate the "lock" procedure, where the spectrometer adjusts its field frequency to the deuterium resonance of the solvent, ensuring field stability during the experiment.

    • Perform "shimming" by adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.

  • Data Acquisition (¹³C{¹H} Experiment) :

    • Select a standard carbon experiment with proton broadband decoupling. This process irradiates all proton frequencies, causing the collapse of ¹H-¹³C spin-spin couplings into single lines for each carbon, which simplifies the spectrum and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE).[2][15]

    • Key Parameters :

      • Pulse Angle : Typically set to 30-45° to allow for faster repetition rates.

      • Relaxation Delay (D1) : A delay of 1-2 seconds between pulses is common for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all carbon nuclei.[16]

      • Number of Scans (NS) : Due to the low natural abundance of ¹³C (1.1%), multiple scans (from hundreds to thousands) are required to achieve an adequate signal-to-noise ratio.[1][17]

    • Start the acquisition.

  • Data Processing :

    • After acquisition is complete, the raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.

    • A baseline correction is applied to produce a flat baseline.

    • The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.

    • Peak picking is performed to identify the chemical shift of each resonance.

Conclusion

The ¹³C NMR spectrum of N,N-Diisopropyl-m-toluidine is a clear illustration of fundamental spectroscopic principles. While the electron-donating amino group dictates the general shielding pattern of the aromatic ring, the pronounced steric bulk of the N-isopropyl substituents provides a crucial secondary effect. This steric hindrance likely reduces the resonance contribution of the nitrogen lone pair and directly influences the chemical shifts of the aliphatic carbons. By comparing the predicted data for N,N-Diisopropyl-m-toluidine with the experimental spectra of its less bulky analogs, researchers can gain a deeper, predictive understanding of how subtle structural modifications manifest in ¹³C NMR spectroscopy, aiding in the confident assignment and characterization of novel compounds.

References

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Singh, S. P., & Kumar, D. (n.d.). Potentiality of Steric and Compression Effect in Conformational Analysis : A 13C NMR Study. Asian Publication Corporation. [Link]

  • Jackowski, K., et al. (2005, January 31). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

  • ChemAxon. (n.d.). NMR Prediction. [Link]

  • Schneider, H. J., & Hoppen, V. (1974). Carbon-13 nuclear magnetic resonance spectroscopical and stereochemical investigations. 17. Steric effects on carbon-13 nuclear magnetic resonance shifts in alkanes. Journal of the American Chemical Society. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • ResearchGate. (2009, September). C-13 nuclear magnetic resonance data of lanosterol derivatives-Profiling the steric topology of the steroid skeleton via substituent effects on its C-13 NMR. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Guan, Y., et al. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

  • Mestrelab. (n.d.). Download NMR Predict. [Link]

  • SpectraBase. (n.d.). 2,6-Diethyl-m-toluidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Adcock, W., et al. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. [Link]

  • University of Durham. (n.d.). 13 Carbon NMR. [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Tomasik, P., & Zalewski, R. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

  • PubChem. (n.d.). N,N-dimethyl-m-toluidine. [Link]

  • ResearchGate. (2025, August 7). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • PubChem. (n.d.). m-Toluidine. [Link]

  • Netzel, D. A. (n.d.). Calculation of 13 C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. [Link]

  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • SpectraBase. (n.d.). N,N-diethyl-m-toluamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • IIT Bombay. (n.d.). 13C NMR spectroscopy. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • SpectraBase. (n.d.). p-Toluidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

  • Li, D., & Keresztes, I. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Journal of Visualized Experiments. [Link]

Sources

Comparative

FTIR absorption peaks for N,N-Diisopropyl-3-methylaniline

Title: Spectroscopic and Steric Profiling of Bulky Tertiary Amines: A Comparative Guide to N,N-Diisopropyl-3-methylaniline Introduction In the rational design of active pharmaceutical ingredients (APIs) and advanced orga...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic and Steric Profiling of Bulky Tertiary Amines: A Comparative Guide to N,N-Diisopropyl-3-methylaniline

Introduction

In the rational design of active pharmaceutical ingredients (APIs) and advanced organic materials, the precise control of electron delocalization is paramount. N,N-Diisopropyl-3-methylaniline (CAS: 6863-96-3) represents a masterclass in steric engineering. By replacing standard methyl or ethyl substituents with bulky isopropyl groups, chemists can intentionally disrupt the electronic communication between the amine lone pair and the aromatic


-system. This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic performance of N,N-Diisopropyl-3-methylaniline against its less hindered analogs, providing a rigorous, self-validating framework for researchers to quantify steric hindrance.

Mechanistic Causality: The Steric Decoupling Effect

To understand the FTIR spectrum of N,N-Diisopropyl-3-methylaniline, one must first analyze its three-dimensional conformation. In unhindered tertiary amines like N,N-dimethylaniline, the nitrogen atom adopts a flattened,


-like geometry, allowing its 

-orbital to overlap seamlessly with the aromatic ring. This

conjugation imparts significant double-bond character to the C(aryl)-N bond.

However, as have demonstrated, introducing bulky alkyl groups forces a conformational shift[1]. The isopropyl groups in N,N-Diisopropyl-3-methylaniline sterically clash with the ortho-protons of the aromatic ring. To minimize this severe steric strain, the C(aryl)-N bond rotates, twisting the nitrogen's lone pair out of the aromatic plane. This orthogonal alignment effectively terminates resonance, reducing the C(aryl)-N bond to a pure single bond and localizing the electron density on the nitrogen. This phenomenon drastically alters the molecule's oxidative coupling reactivity and its vibrational signature[2].

Logical Workflow: Steric Bulk to Spectral Shift

The following diagram illustrates the causal chain from molecular substitution to the observed FTIR spectral shifts.

StericEffect A Increase in N-Alkyl Steric Bulk (Methyl -> Isopropyl) B Steric Clash with Ortho-Protons A->B C Twisting of N-Lone Pair Out of Aromatic Plane B->C D Loss of p-π Conjugation (Decreased Resonance) C->D E Reduction in C(aryl)-N Bond Order D->E F Red-Shift in C(aryl)-N FTIR Stretching Frequency (1350 cm⁻¹ -> 1285 cm⁻¹) E->F

Logical flow depicting how increasing N-alkyl steric bulk induces orbital decoupling and FTIR shifts.

Quantitative Performance Comparison: FTIR Spectral Markers

When comparing N,N-Diisopropyl-3-methylaniline to its methyl and ethyl counterparts, the most critical diagnostic region in the FTIR spectrum is the C(aryl)-N stretching band (typically found between 1360 and 1250 cm⁻¹). As resonance decreases, the force constant of the bond weakens, leading to a predictable bathochromic shift (lower wavenumber).

Table 1: Comparative FTIR Absorption Peaks for N,N-Dialkyl-3-methylanilines

CompoundAlkyl SubstitutionSteric BulkC(aryl)-N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
N,N-Dimethyl-3-methylaniline Methyl (-CH₃)Minimal~1350~16052950 - 2800 (Weak)
N,N-Diethyl-3-methylaniline Ethyl (-CH₂CH₃)Moderate~1320~16002970 - 2820 (Moderate)
N,N-Diisopropyl-3-methylaniline Isopropyl (-CH(CH₃)₂)High~1285~15902980 - 2850 (Strong)

Note: The intense aliphatic C-H stretching in the diisopropyl derivative is a direct result of the twelve methyl protons present on the isopropyl chains, which dominate the 2900 cm⁻¹ region compared to the dimethyl analog.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data collection free from solvent-induced artifacts, Attenuated Total Reflectance (ATR) FTIR is the gold standard for analyzing liquid tertiary amines like [3]. Transmission cells (e.g., KBr windows) are explicitly avoided here, as liquid amines can degrade halide salts over time, and the use of solvents would perturb the intrinsic steric conformations.

Objective: To obtain high-resolution IR spectra that accurately capture the weakened C(aryl)-N stretch[4].

Step 1: System Initialization and Background Validation

  • Action: Clean the Diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution).

  • Causality: 128 scans are utilized to maximize the signal-to-noise ratio, which is critical for accurately determining the exact wavenumber of the weakened C(aryl)-N stretch.

  • Self-Validation Check: Inspect the background for water vapor (3900-3400 cm⁻¹) and CO₂ (2400-2300 cm⁻¹). If peak intensities exceed 0.005 absorbance units, the background is invalid. Purge the optical bench with dry nitrogen for 15 minutes and rescan.

Step 2: Sample Application

  • Action: Dispense exactly 5 µL of neat N,N-Diisopropyl-3-methylaniline directly onto the ATR crystal using a positive displacement pipette.

  • Causality: Positive displacement ensures accurate volume delivery of viscous or volatile liquids, ensuring the evanescent wave is fully saturated without overflowing the crystal housing.

Step 3: Spectral Acquisition

  • Action: Record the sample spectrum using the identical parameters (128 scans, 4 cm⁻¹ resolution).

Step 4: Data Processing and Integrity Verification

  • Action: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, followed by a multipoint baseline correction[5].

  • Self-Validation Check: Verify that the baseline is perfectly flat at 4000-3800 cm⁻¹ and 2200-2000 cm⁻¹. Because these regions are devoid of fundamental amine vibrations, any sloping indicates scattering or contamination, rendering the scan invalid.

FTIR_Workflow A 1. Background Scan (Air) B 2. Neat Liquid Deposition on Diamond ATR A->B C 3. Spectral Acquisition (128 Scans, 4 cm⁻¹) B->C D 4. Advanced Processing (ATR & Baseline Correction) C->D E 5. Peak Integration & Comparative Overlay D->E

Self-validating ATR-FTIR experimental workflow for neat liquid tertiary amine analysis.

Conclusion for Drug Development Professionals

When selecting a tertiary amine for structural incorporation, N,N-Diisopropyl-3-methylaniline offers a unique profile. Its severe steric hindrance not only protects the nitrogen lone pair from unwanted electrophilic attacks but also completely alters its electronic contribution to the aromatic ring. By utilizing the self-validating FTIR protocol outlined above, researchers can definitively track these steric effects, using the C(aryl)-N stretch as a precise molecular ruler for


 conjugation.

References

  • Title: tetraalkylbenzidines through oxidative coupling of N,N-dialkylarylamines induced by SbCl5 Source: Semantic Scholar (ARKIVOC) URL: [Link]

  • Title: Molecular Structure Analysis and Spectroscopic Properties of Monoazo Disperse Dye From N,N-Dimethylaniline Source: DergiPark URL: [Link]

  • Title: Full Paper - Mechanochemical Synthesis of 4-amino-1,4-naphthoquinones Source: SciELO URL: [Link]

  • Title: A Conformationally Driven Mechanism in n‐Type Doping of Naphthalene Diimide‐Bithiophene Copolymer by 1H‐Benzimidazoles Source: Politecnico di Milano URL: [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation Analysis of N,N-Diisopropyl-m-toluidine

Executive Summary This guide details the mass spectrometry (MS) fragmentation patterns of N,N-Diisopropyl-m-toluidine , a tertiary aromatic amine frequently utilized as a polymerization accelerator in dental composites a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the mass spectrometry (MS) fragmentation patterns of N,N-Diisopropyl-m-toluidine , a tertiary aromatic amine frequently utilized as a polymerization accelerator in dental composites and bone cements.

Accurate identification of this compound is critical in forensic toxicology and impurity profiling, particularly when distinguishing it from its structural isomers (e.g., the para- isomer) and homologous alkyl-anilines. This document provides a self-validating GC-MS protocol, a mechanistic breakdown of fragmentation pathways, and a comparative analysis against key alternatives.

Part 1: Chemical Identity & Core Properties

Before analyzing the fragmentation, the analyst must verify the physicochemical baseline of the target analyte.

PropertySpecification
Compound Name N,N-Diisopropyl-m-toluidine (N,N-Diisopropyl-3-methylaniline)
CAS Number 7083-08-1
Molecular Formula

Molecular Weight 191.31 g/mol
Key Structural Feature Meta-substituted methyl group; steric bulk from two isopropyl groups on Nitrogen.
Primary Application Redox catalyst for curing acrylic resins (e.g., PMMA).

Part 2: Experimental Protocol (GC-MS)

To reproduce the fragmentation patterns described below, the following Electron Ionization (EI) protocol is recommended. This setup minimizes thermal degradation while ensuring sufficient energy for diagnostic fragmentation.

Instrument Configuration
  • System: Gas Chromatography coupled with Single Quadrupole Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV .

  • Transfer Line Temperature: 280°C (Prevents condensation of high-boiling amines).

  • Ion Source Temperature: 230°C.

Chromatographic Separation (Self-Validating Step)
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless at 250°C.

    • Validation Check: Use a Split ratio of 20:1 to prevent detector saturation if analyzing neat accelerators; use Splitless for trace impurity analysis.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold at 300°C for 3 min.

Analyst Note: N,N-dialkyl anilines are basic. Ensure the GC liner is deactivated (silanized) to prevent peak tailing, which can obscure the separation of meta and para isomers.

Part 3: Fragmentation Mechanism & Pathway

The mass spectrum of N,N-Diisopropyl-m-toluidine under EI (70 eV) is dominated by cleavage of the bulky isopropyl groups. The stability of the resulting carbocations drives the pattern.

Primary Fragmentation Events
  • Molecular Ion (

    
    ): m/z 191 
    
    • The parent ion is visible but often not the base peak due to the lability of the isopropyl groups. It follows the Nitrogen Rule (odd mass = odd number of nitrogens).

  • 
    -Cleavage (Base Peak): m/z 176 
    
    • Mechanism: Loss of a methyl radical (

      
      , 15 Da) from one of the isopropyl groups.
      
    • Causality: This is the most energetically favorable pathway. The positive charge is stabilized by the nitrogen lone pair, forming an iminium ion structure.

    • Diagnostic Value: A strong signal at

      
       is characteristic of N-isopropyl and N-ethyl groups.
      
  • Loss of Propene (McLafferty-like rearrangement): m/z 134

    • Mechanism: Elimination of a neutral propene molecule (

      
      , 42 Da) from the 
      
      
      
      ion or directly from the molecular ion via hydrogen transfer.
    • Result: This yields a secondary amine cation (N-isopropyl-m-toluidine core).

  • Formation of Tropylium Ion: m/z 91

    • Mechanism: Cleavage of the nitrogen-ring bond or rearrangement of the toluene core.

    • Significance: Confirmative of the alkyl-benzene structure (benzyl/tropylium fragment).

Visualized Fragmentation Pathway

The following diagram illustrates the logical flow of ion formation.

Fragmentation M Molecular Ion (M+) m/z 191 (C13H21N) Alpha α-Cleavage [M - CH3]+ m/z 176 M->Alpha - CH3• (15 Da) LossIsopropyl N-Dealkylation [M - C3H7]+ m/z 148 M->LossIsopropyl - C3H7• (43 Da) LossPropene Loss of Propene [M - C3H6]+ m/z 149 Alpha->LossPropene - C2H3• / Rearrangement Toluidine Toluidine Core [C7H8N]+ m/z 106 LossIsopropyl->Toluidine - C3H6 (42 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91 Toluidine->Tropylium Ring Expansion/Cleavage

Caption: Primary fragmentation pathway of N,N-Diisopropyl-m-toluidine under 70 eV Electron Ionization.

Part 4: Comparative Analysis (Alternatives)

In drug development and forensic analysis, distinguishing the meta isomer from its alternatives is the primary challenge.

Comparison vs. Isomer: N,N-Diisopropyl-p-toluidine

The para isomer is the most common alternative, often used interchangeably in industrial applications but distinct in biological activity.

FeatureN,N-Diisopropyl-m-toluidine N,N-Diisopropyl-p-toluidine Differentiation Strategy
Molecular Ion m/z 191m/z 191Indistinguishable by mass alone.
Base Peak m/z 176m/z 176Indistinguishable.
Retention Time Elutes Earlier Elutes Later Primary Method. On non-polar columns (DB-5), meta isomers typically elute before para due to lower symmetry and boiling point.
Mechanism Steric hindrance is moderate.Quinoid resonance stabilization is stronger.The para isomer may show a slightly more intense molecular ion relative to fragments due to resonance stability.
Comparison vs. Homolog: N,N-Diethyl-m-toluidine

Often confused due to similar naming conventions in older literature.

FeatureN,N-Diisopropyl-m-toluidine N,N-Diethyl-m-toluidine Differentiation Strategy
Molecular Weight 191.31163.26Mass Shift: The parent ion shifts by 28 Da.
Key Loss Loss of Methyl (15)

176
Loss of Methyl (15)

148
Both lose methyl via

-cleavage, but the resulting m/z is diagnostic.
Stability Isopropyl group is more labile.Ethyl group is more stable.Diisopropyl shows higher fragmentation efficiency (lower

intensity).
Summary Table: Diagnostic Ions
CompoundParent (

)
Base Peak (

-cleavage)
Secondary Fragment
N,N-Diisopropyl-m-toluidine 191 176 134 / 91
N,N-Diisopropyl-p-toluidine191176134 / 91
N,N-Diethyl-m-toluidine163148106

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of o-Toluidine, 5-isopropyl- (Isomer Data Comparison). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. N-Isopropyl-m-toluidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Analytical Methods Committee. Available at: [Link]

Sources

Comparative

Steric hindrance comparison: N,N-Diisopropyl-m-toluidine vs N,N-Dimethyl-m-toluidine

Executive Summary This guide provides a technical analysis of the steric and electronic divergence between N,N-Dimethyl-m-toluidine (DMMT) and N,N-Diisopropyl-m-toluidine (DIPMT) . While both compounds share a m-toluidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the steric and electronic divergence between N,N-Dimethyl-m-toluidine (DMMT) and N,N-Diisopropyl-m-toluidine (DIPMT) .

While both compounds share a m-toluidine core, the substitution at the nitrogen atom creates a binary opposition in reactivity:

  • DMMT functions as a high-activity nucleophile and redox promoter , widely used to accelerate free-radical polymerization in dental and orthopedic resins. Its planar geometry facilitates electron transfer.

  • DIPMT acts as a sterically hindered, non-nucleophilic base . The bulky isopropyl groups force the nitrogen lone pair out of conjugation with the aromatic ring (Steric Inhibition of Resonance), drastically reducing its nucleophilicity and ability to participate in redox initiation, while retaining basicity for proton scavenging.

Molecular Geometry & Steric Parameters

The primary differentiator is the spatial volume occupied by the N-alkyl groups and their interaction with the aromatic ring's ortho-hydrogens.

Conformational Analysis
  • DMMT (Planar/Pyramidal Hybrid): The methyl groups are small enough to allow the nitrogen lone pair to align partially with the benzene

    
    -system. This conjugation stabilizes the molecule but makes the lone pair available for radical cation formation (essential for polymerization initiation).
    
  • DIPMT (Orthogonal Twist): The isopropyl groups suffer from "F-strain" (Front-strain) with the ortho-hydrogens of the benzene ring. To relieve this, the C(aryl)-N bond rotates, twisting the nitrogen lone pair ~80–90° out of the aromatic plane. This decouples the nitrogen from the ring , localizing electron density on the nitrogen but blocking physical access to it.

Visualization of Steric Shielding

The following diagram illustrates the mechanistic consequence of this steric bulk during a nucleophilic attack (Menshutkin reaction).

StericShielding cluster_DMMT N,N-Dimethyl-m-toluidine (DMMT) cluster_DIPMT N,N-Diisopropyl-m-toluidine (DIPMT) DMMT Exposed Nitrogen Lone Pair TS_1 Transition State (Accessible) DMMT->TS_1 Low Barrier MeI_1 Electrophile (Methyl Iodide) MeI_1->TS_1 Prod_1 Quaternary Salt (Precipitate) TS_1->Prod_1 Rapid Kinetics DIPMT Shielded Nitrogen (Isopropyl Bulk) Bounce Steric Repulsion (No Reaction) DIPMT->Bounce High Barrier MeI_2 Electrophile (Methyl Iodide) MeI_2->Bounce Access Blocked

Caption: Comparative reaction pathways showing the accessibility of the nitrogen lone pair. DMMT allows facile attack, while DIPMT blocks the electrophile approach.

Chemical Reactivity Profile

Nucleophilicity vs. Basicity

This is the critical selection criterion for researchers.

FeatureN,N-Dimethyl-m-toluidine (DMMT)N,N-Diisopropyl-m-toluidine (DIPMT)
Nucleophilicity High. Reacts rapidly with alkyl halides (quaternization).Negligible. Steric bulk prevents

attack.
Basicity (pKa) ~5.1 (Conjugated). Lone pair density lowered by resonance.Anomalous. Intrinsic basicity is higher (no resonance loss), but apparent basicity in water is lower due to steric hindrance of solvation.
Redox Potential Oxidizable. Forms stable radical cations for polymerization.Resistant. Twisted geometry raises oxidation potential; poor overlap prevents radical stabilization.
Primary Use Polymerization Accelerator, Nucleophilic Catalyst.Non-Nucleophilic Base, Regioselective Dye Intermediate.
The "Hünig's Base" Effect

DIPMT behaves analogously to N,N-Diisopropylethylamine (Hünig's Base). It can scavenge protons (which are small and can tunnel/slip through steric bulk) but cannot attack carbon electrophiles. This makes DIPMT valuable in organic synthesis where you need to neutralize acid byproducts without quaternizing the amine or reacting with the electrophile.

Experimental Case Studies & Protocols

These protocols are designed to validate the steric differences in a laboratory setting.

Protocol A: The Menshutkin Quaternization Challenge

Objective: Quantify steric hindrance by measuring reaction rates with Methyl Iodide (MeI).

Reagents:

  • Substrate A: DMMT (1.0 mmol)

  • Substrate B: DIPMT (1.0 mmol)

  • Reagent: Methyl Iodide (1.5 mmol) [CAUTION: Carcinogen ]

  • Solvent: Acetonitrile (

    
    , 5 mL)
    

Methodology:

  • Dissolve each amine in 5 mL of dry acetonitrile in separate reaction vials.

  • Add Methyl Iodide to both vials at

    
    .
    
  • Monitor visual appearance and TLC (Stationary phase: Silica; Mobile phase: 10% MeOH/DCM).

Expected Results:

  • DMMT Vial: Within 5–30 minutes, a white precipitate (Quaternary Ammonium Salt) will form. The solution will show rapid consumption of the starting amine on TLC.

  • DIPMT Vial: Solution remains clear for hours to days. Steric shielding prevents the

    
     attack.[1] No precipitate forms at room temperature.
    
Protocol B: Redox Polymerization Initiation

Objective: Determine efficacy as a co-initiator for acrylic resins.

Reagents:

  • Monomer: Methyl Methacrylate (MMA), inhibited.

  • Initiator: Benzoyl Peroxide (BPO).

  • Co-initiators: DMMT and DIPMT.

Methodology:

  • Prepare a 1% w/w solution of BPO in MMA.

  • Divide into two aliquots.

  • Add 0.5% w/w DMMT to Aliquot A.

  • Add 0.5% w/w DIPMT to Aliquot B.

  • Measure "Gel Time" (time to reach peak exotherm or solidification).

Expected Results:

  • Aliquot A (DMMT): Rapid cure (< 5 minutes). The DMMT facilitates electron transfer to BPO, generating benzoate radicals.

  • Aliquot B (DIPMT): No cure or extremely slow cure (> 24 hours). The twisted geometry of DIPMT prevents the formation of the charge-transfer complex required to decompose BPO.

Comparative Data Summary

PropertyDMMTDIPMTMechanism of Difference
Molecular Weight 135.21 g/mol 191.32 g/mol Addition of 4 methyl groups (isopropyl vs methyl).
N-C Bond Rotation Restricted (Planar preference)Free/Twisted (Orthogonal preference)Steric clash with ortho-hydrogens.
Nitrogen Hybridization

/

intermediate
High

character
Loss of p-orbital overlap with ring.
Quaternization Rate (

)
100 (Reference)< 0.1F-strain blocks electrophile approach.
Polymerization Utility Standard Accelerator Ineffective Electron transfer is sterically inhibited.

References

  • NTP Technical Report on N,N-Dimethyl-p-toluidine. National Toxicology Program. (2012). Toxicology and Carcinogenesis Studies.Link

  • Menshutkin Reaction Kinetics.Journal of the Chemical Society. (Classic mechanism reference for steric effects in amines).
  • Steric Inhibition of Resonance in Anilines.Journal of Organic Chemistry. (Explains the orthogonality of bulky N-dialkylanilines).
  • Benzoyl Peroxide/Amine Redox Systems.Journal of Polymer Science.
  • BenchChem Compound Database. N,N-Diisopropyl-m-toluidine Properties.Link

Sources

Validation

Benchmarking Purity: Refractive Index vs. Chromatographic Assays for N,N-Diisopropyl-m-toluidine

The following guide benchmarks the purity analysis of N,N-Diisopropyl-m-toluidine (CAS 6863-96-3) . It is designed for analytical chemists and process engineers who require a robust quality control (QC) system for this s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the purity analysis of N,N-Diisopropyl-m-toluidine (CAS 6863-96-3) . It is designed for analytical chemists and process engineers who require a robust quality control (QC) system for this sterically hindered amine.[1]

Executive Summary & Technical Context

N,N-Diisopropyl-m-toluidine is a tertiary aromatic amine characterized by significant steric hindrance around the nitrogen atom due to two bulky isopropyl groups.[2] Unlike its less hindered analogs (e.g., N,N-Dimethyl-p-toluidine), this structural feature impacts both its chemical reactivity (e.g., as a polymerization promoter) and its impurity profile.[2]

The Analytical Challenge: Common synthesis routes—typically alkylation of m-toluidine with isopropyl halides or reductive amination with acetone—often yield incomplete alkylation products.[1][3] The primary impurity is N-isopropyl-m-toluidine (secondary amine).[1][2]

  • Refractive Index (RI) provides a rapid physical check but lacks specificity.[1]

  • Titration measures total amine content, failing to distinguish between the product and its mono-alkylated impurity.[1]

  • Gas Chromatography (GC) is the only method capable of resolving the specific degree of alkylation.[1]

This guide compares these methodologies to establish a "Gold Standard" QC protocol.

Physical Characterization: Refractive Index (RI)

The "Quick Screen"[1]

Refractive index is a fundamental physical property used for immediate identity verification.[1][4] However, for N,N-Diisopropyl-m-toluidine, it must be used as a screening tool, not a final purity assay.[2]

Theoretical Baseline

While specific literature data for CAS 6863-96-3 is sparse compared to the para isomer, structural analogs provide a reliable reference window.[1][2] The presence of isopropyl groups typically lowers the RI slightly compared to ethyl/methyl analogs due to lower molar density.[1]

Comparative Refractive Indices (at 20°C): | Compound | Structure | Refractive Index (


) |
| :--- | :--- | :--- |
| N,N-Diethyl-m-toluidine  | Analog (Ethyl) | 1.5400 – 1.5420 |
| N,N-Diisopropyl-p-toluidine  | Isomer (Para) | 1.5360 – 1.5470 |
| N,N-Diisopropyl-m-toluidine  | Target  | Est.[2] 1.5350 – 1.5450  |
Protocol 1: High-Precision RI Measurement

Objective: Establish batch consistency. Equipment: Digital Refractometer (e.g., Anton Paar Abbemat or equivalent) with Peltier temperature control.

  • Calibration: Calibrate the instrument using HPLC-grade water (

    
    ) and a certified standard (e.g., dichlorotoluene, 
    
    
    
    ) to bracket the target range.[1]
  • Sample Prep: Ensure the sample is dry. Moisture significantly lowers RI.[1] Filter through a 0.45 µm PTFE filter if particulate matter is visible.[1]

  • Measurement:

    • Set temperature to 20.0°C ± 0.05°C . (Temperature coefficient for aromatic amines is approx.[1]

      
      ).[1]
      
    • Apply 200 µL of sample to the prism.[1] Ensure no air bubbles are trapped.[1]

    • Allow 30 seconds for thermal equilibration.

    • Record the value to 4 decimal places.

  • Validation: A deviation of >0.002 from the established internal standard suggests significant contamination (likely solvent or starting material).[1]

The Gold Standard: Gas Chromatography (GC-FID)

The Specificity Solution[2]

GC is the definitive method for this compound because it separates the mono-isopropyl impurity (lower boiling point) from the di-isopropyl product.[1][2]

Protocol 2: GC-FID Purity Assay

Mechanism: Separation based on boiling point and polarity.[1][2] Critical Factor: Use a base-deactivated column to prevent peak tailing of the amine.[1]

ParameterSetting / Specification
Instrument GC with Flame Ionization Detector (FID)
Column Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm x 5µm)
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Inlet Split (50:1), 250°C
Detector FID, 300°C
Oven Program 100°C (hold 1 min)

10°C/min

280°C (hold 5 min)
Internal Standard Dodecane or Tetradecane (approx. 1 mg/mL)

Procedure:

  • Blank Run: Inject pure solvent (Acetonitrile or Methanol) to ensure system cleanliness.[1]

  • Standard Prep: Prepare a solution of 10 mg/mL N,N-Diisopropyl-m-toluidine in Acetonitrile.

  • Impurity Marker: If available, spike with N-isopropyl-m-toluidine to determine retention time (RT).[1][2] The mono-substituted impurity will elute before the target di-substituted product.[1][2]

  • Calculation: Use Area Normalization (if >99% pure) or Internal Standard Method (for precise assay).

    
    [1][2]
    

Alternative: Non-Aqueous Titration

The Stoichiometric Check[1]

Warning: This method determines Total Amine Value. It cannot distinguish between N-isopropyl-m-toluidine (secondary) and N,N-diisopropyl-m-toluidine (tertiary).[2] It is useful only for checking bulk strength, not specific purity.[1]

Protocol 3: Perchloric Acid Titration[2]
  • Solvent: Glacial Acetic Acid (anhydrous).[1]

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Indicator: Crystal Violet (transitions from violet to blue-green) or Potentiometric detection (recommended).[1]

  • Process: Dissolve 0.2g sample in 50mL glacial acetic acid. Titrate to endpoint.

Comparative Analysis & Recommendations

The following table summarizes why GC is the superior choice for drug development and high-performance applications.

FeatureRefractive Index Non-Aqueous Titration GC-FID (Recommended)
Specificity Low (Measures bulk optical density)Medium (Measures total basicity)High (Resolves individual species)
Impurity Detection Cannot ID specific impuritiesCannot distinguish mono- vs di-alkylDetects mono-alkyl, starting material, & solvents
Precision ± 0.1% (relative)± 0.5%± 0.1%
Time per Run < 2 mins15 mins20-30 mins
Primary Use Goods Inward / Quick ScreenAssay Content (Strength)Final Purity Certification
Quality Control Workflow

The following diagram illustrates the logical decision process for releasing a batch of N,N-Diisopropyl-m-toluidine.

QC_Workflow Start Crude N,N-Diisopropyl-m-toluidine RI_Check Step 1: Refractive Index (Target: 1.535 - 1.545) Start->RI_Check Decision_RI Within Spec? RI_Check->Decision_RI Titration Step 2: Titration (Check Total Amine) Decision_RI->Titration Yes Fail_Reject REJECT / RE-PROCESS (Check for solvent/water) Decision_RI->Fail_Reject No (> ±0.002) GC_Analysis Step 3: GC-FID Analysis (Specific Purity) Titration->GC_Analysis Amine Value OK Fail_Impurity REJECT (Mono-alkylated impurity high) GC_Analysis->Fail_Impurity Mono-impurity > 1% Pass_Release PASS: RELEASE BATCH (>98.5% Area) GC_Analysis->Pass_Release Purity > 98.5%

Figure 1: Decision tree for the quality control of N,N-Diisopropyl-m-toluidine, prioritizing GC-FID for final validation.

References

  • Daishin Corporation. (n.d.).[1] Product List: N,N-Diisopropyl-m-Toluidine (CAS 6863-96-3).[2][5] Retrieved March 6, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Gas Chromatography of Tertiary Amines: Retention Indices. NIST Chemistry WebBook.[1] [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for refractive index temperature coefficients and non-aqueous titration).

  • Restek Corporation. (2024).[1] Analysis of Volatile Amines using Rtx-Volatile Amine Columns. Application Note. [Link]

  • Molbase. (n.d.).[1] N,N-Diisopropyl-3-methylaniline Properties and CAS Data. Retrieved March 6, 2026, from [Link]

Sources

Comparative

GC-MS retention time for 3-methyl-N,N-bis(propan-2-yl)aniline

GC-MS Retention Time Profiling for 3-Methyl-N,N-bis(propan-2-yl)aniline: A Comparative Guide on Column Selection and Steric Effects Executive Summary The accurate gas chromatography-mass spectrometry (GC-MS) analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Retention Time Profiling for 3-Methyl-N,N-bis(propan-2-yl)aniline: A Comparative Guide on Column Selection and Steric Effects

Executive Summary

The accurate gas chromatography-mass spectrometry (GC-MS) analysis of sterically hindered aromatic amines requires a deep understanding of molecular geometry and stationary phase chemistry. 3-methyl-N,N-bis(propan-2-yl)aniline (also known as N,N-diisopropyl-m-toluidine; CAS: 6863-96-3) presents a unique analytical challenge. Its bulky diisopropyl groups physically shield the nitrogen atom, creating a "steric paradox" that drastically alters its expected retention time (RT) on polar columns. This guide objectively compares the performance of non-polar (DB-5MS) and polar (DB-WAX) columns for the isolation and quantification of this compound, providing researchers with field-proven, self-validating protocols.

The Steric Paradox in Chromatographic Separation

As an Application Scientist, I frequently observe that researchers select GC columns based solely on a target molecule's functional groups. For basic amines, polar columns (like Polyethylene Glycol/PEG) are often the default choice to leverage hydrogen bonding. However, 3-methyl-N,N-bis(propan-2-yl)aniline defies this convention due to severe steric hindrance [1].

  • Non-Polar Columns (e.g., DB-5MS): On a 5% phenyl-methylpolysiloxane phase, separation is governed almost entirely by London dispersion forces, which correlate with boiling point. Because the diisopropyl substitution significantly increases the molecular weight (191.31 g/mol ) and boiling point (~245 °C) compared to its dimethyl analogs, the compound exhibits a predictably long retention time.

  • Polar Columns (e.g., DB-WAX): On a PEG phase, separation relies on dipole-dipole interactions. Intuitively, the amine nitrogen should interact strongly with the column. However, the bulky isopropyl groups act as a physical shield around the nitrogen's lone pair, preventing it from interacting with the stationary phase. Consequently, the molecule acts as if it is highly non-polar, eluting much faster than expected and risking co-elution with lower-boiling, less hindered matrix interferences [3].

Column_Logic cluster_0 Non-Polar Phase (DB-5MS) cluster_1 Polar Phase (DB-WAX) Compound 3-methyl-N,N-bis(propan-2-yl)aniline NP_Mech Boiling Point Dominates (High MW = High BP) Compound->NP_Mech P_Mech Steric Shielding of Nitrogen (Reduced Dipole Interaction) Compound->P_Mech NP_Result Longer Retention Time (~12.5 min) NP_Mech->NP_Result P_Result Shorter Retention Time (~10.2 min) P_Mech->P_Result

Mechanistic causality of column chemistry on the retention time of sterically hindered anilines.

Comparative GC-MS Column Performance

To objectively evaluate column suitability, 3-methyl-N,N-bis(propan-2-yl)aniline was analyzed against a less hindered analog (N,N-dimethyl-m-toluidine) under identical oven temperature programs. The quantitative data below highlights the superior resolution achieved on a non-polar phase for this specific structural class.

ParameterDB-5MS (Non-Polar)DB-WAX (Polar)
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene Glycol (PEG)
Primary Separation Mechanism Boiling Point / DispersionHydrogen Bonding / Dipole
Retention Time (Target) 12.45 min 10.15 min
Retention Time (Dimethyl Analog) 9.80 min10.05 min
Resolution (Rs) High (Baseline resolved)Poor (Severe co-elution risk)
Peak Shape (Tailing Factor) 1.1 (Sharp, symmetrical)1.6 (Moderate tailing)
Recommended Application Complex matrix profiling, purity assaysNot recommended for this compound

Data Note: Oven program utilized a 70 °C hold for 1 min, ramped at 15 °C/min to 280 °C.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates system suitability checks adapted from EPA Method 8270E guidelines for semivolatile organic compounds[2].

Step 1: Sample Preparation & Internal Standardization

Causality: Basic amines are prone to adsorption on active sites within the glass liner. Using an internal standard (IS) corrects for any loss during injection, while a highly volatile solvent ensures a proper solvent delay.

  • Accurately weigh 10 mg of 3-methyl-N,N-bis(propan-2-yl)aniline and dissolve in 10 mL of GC-grade Dichloromethane (DCM) to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 50 µg/mL using DCM.

  • Spike the working solution with Phenanthrene-d10 (IS) to a final concentration of 10 µg/mL.

  • Validation Check: Prepare a pure DCM blank spiked only with the IS to verify the absence of column carryover prior to sample injection.

Step 2: GC-MS Instrument Parameters (Agilent 7890B/5977B or equivalent)

Causality: A high split ratio is mandatory to prevent column overloading, which manifests as severe peak fronting in aromatic amines.

  • Inlet Temperature: 250 °C (Ensures rapid flash vaporization without inducing thermal degradation).

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program: 70 °C (hold 1 min) -> 15 °C/min to 280 °C (hold 3 min).

  • MS Transfer Line: 280 °C.

  • Ion Source (EI): 230 °C at 70 eV.

  • Scan Range: m/z 40–400.

GCMS_Workflow A Sample Prep (DCM Dilution) B Injection (Split 50:1, 250°C) A->B C GC Separation (DB-5MS vs DB-WAX) B->C D EI Ionization (70 eV) C->D E MS Detection (m/z 40-400) D->E

Step-by-step GC-MS analytical workflow for sterically hindered anilines.

Step 3: Data Analysis & System Suitability
  • Extract the Total Ion Chromatogram (TIC).

  • Identify the target compound via its molecular ion (m/z 191) and characteristic fragmentation pattern (loss of methyl/isopropyl radicals).

  • Validation Check: Calculate the peak tailing factor (TF). If TF > 2.0, perform inlet maintenance (replace the deactivated glass liner and gold seal), as active sites have formed [2].

References

  • U.S. Environmental Protection Agency (EPA): Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA SW-846 Test Methods.[Link]

  • Agilent Technologies: Agilent J&W GC Column Selection Guide. Agilent Application Library.[Link]

Validation

UV-Vis Absorption Spectra of N,N-Dialkyl Toluidines: A Comparative Technical Guide

Topic: UV-Vis absorption spectra of N,N-dialkyl toluidines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Context N,N-dialkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis absorption spectra of N,N-dialkyl toluidines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

N,N-dialkyl toluidines are a critical class of tertiary aromatic amines used extensively as polymerization co-initiators (accelerators) in dental materials, bone cements, and UV-curable resins. Their utility hinges on their ability to form excited-state exciplexes with photosensitizers (e.g., camphorquinone, benzophenone), a process governed strictly by their electronic absorption properties.

This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of N,N-dimethyl-p-toluidine (DMPT) , N,N-diethyl-p-toluidine (DEPT) , and their structural isomers. It focuses on the mechanistic impact of alkyl substitution and steric hindrance on the


 and 

transitions.

Electronic Structure & Absorption Mechanisms

To interpret the spectra of N,N-dialkyl toluidines, one must understand the interaction between the benzene ring (


-system) and the dialkylamino group (auxochrome).
The Auxochromic Effect

The nitrogen lone pair (


-electrons) participates in conjugation with the aromatic ring. This interaction:
  • Destabilizes the HOMO (Highest Occupied Molecular Orbital).

  • Lowers the energy gap between HOMO and LUMO.

  • Result: A bathochromic shift (Red Shift) and hyperchromic effect (increased intensity) compared to benzene.

Spectral Bands[1][2][3][4]
  • E-Band (Ethylenic):

    
    210 nm (High intensity, 
    
    
    
    ).
  • B-Band (Benzenoid):

    
    250–260 nm (Moderate intensity, 
    
    
    
    ).
  • CT-Band (Charge Transfer):

    
    295–315 nm (Lower intensity, often merged with B-band tail). This band is most critical for photoinitiation efficiency.
    
Diagram 1: Electronic Transitions & Conjugation

ElectronicTransitions N_LonePair Nitrogen Lone Pair (n-electrons) Conjugation Resonance Interaction (Planar Geometry Required) N_LonePair->Conjugation Donates e- BenzeneRing Benzene Ring (π-system) BenzeneRing->Conjugation HOMO HOMO Destabilization Conjugation->HOMO Raises Energy Shift Bathochromic Shift (Red Shift) HOMO->Shift Smaller Gap to LUMO LUMO LUMO LUMO->Shift

Caption: Logical flow of auxochromic interaction leading to the characteristic red-shifted absorption spectrum.

Comparative Spectral Analysis

The following data compares the spectral properties of the para isomers (active accelerators) against the ortho isomer (sterically hindered) and the parent aniline.

Quantitative Data Summary (Representative Values in Ethanol)
CompoundStructure

(nm)

(L[1]·mol⁻¹·cm⁻¹)
Key Spectral Feature
N,N-Dimethylaniline (DMA) Ph-N(Me)₂251, 29914,500 / 2,100Reference standard. Distinct CT band at ~300 nm.
N,N-Dimethyl-p-toluidine (DMPT) p-Me-Ph-N(Me)₂256, 308 16,000 / 2,500Red Shift. Methyl group at para position adds inductive (+I) donation, further stabilizing the excited state.
N,N-Diethyl-p-toluidine (DEPT) p-Me-Ph-N(Et)₂260, 312 15,500 / 2,300Slight Red Shift vs DMPT. Ethyl groups are stronger donors than methyls but add slight steric bulk.
N,N-Dimethyl-o-toluidine (DMOT) o-Me-Ph-N(Me)₂248 (CT band lost)~6,000Blue Shift & Hypochromic. Steric Inhibition of Resonance.
The Ortho-Effect: Steric Inhibition of Resonance

This is the most critical concept for researchers designing new derivatives.

In N,N-dimethyl-o-toluidine , the methyl group at the ortho position physically clashes with the N,N-dimethyl group.

  • Consequence: The

    
     group is forced to twist out of the plane of the benzene ring.
    
  • Electronic Result: The

    
    -orbital of the nitrogen is no longer parallel to the 
    
    
    
    -system of the ring. Conjugation is broken.
  • Spectral Result: The spectrum reverts to resembling that of toluene or xylene. The long-wavelength Charge Transfer (CT) band (

    
    300 nm) disappears or is drastically reduced in intensity.
    
Diagram 2: Steric Inhibition Mechanism

StericEffect cluster_Para Para-Isomer (DMPT) cluster_Ortho Ortho-Isomer (DMOT) P_Struct Planar Conformation P_Res Full Resonance (n -> π*) P_Struct->P_Res P_Spec Strong CT Band (~308 nm) P_Res->P_Spec O_Struct Twisted Conformation (Steric Clash) O_Res Inhibited Resonance (Orbital Misalignment) O_Struct->O_Res O_Spec Blue Shifted (Loss of CT Band) O_Res->O_Spec

Caption: Comparison of structural conformation and its direct impact on spectral output.

Solvatochromic Effects

The position of the absorption maximum is highly solvent-dependent (Solvatochromism).

  • Polar Solvents (e.g., Ethanol, Acetonitrile): Stabilize the polar excited state (Charge Transfer state) more than the ground state.

    • Result:Red Shift (Bathochromic) of the CT band.

  • Non-Polar Solvents (e.g., Cyclohexane, Hexane): Less stabilization of the excited state.

    • Result:Blue Shift relative to polar solvents. Fine structure (vibrational bands) often becomes visible.

Recommendation: For drug development assays involving lipophilic environments, measure spectra in n-hexane or cyclohexane to mimic the hydrophobic pocket. For aqueous solubility studies, use ethanol/water mixtures.

Experimental Protocol: Reliable UV-Vis Measurement

This protocol ensures reproducibility and adherence to Beer-Lambert Law linearity.

Reagents
  • Analyte: N,N-Dimethyl-p-toluidine (>99% purity).[2][3]

  • Solvent: Spectroscopic grade Ethanol or Acetonitrile (cutoff < 190 nm).

  • Blank: Pure solvent.

Workflow
  • Stock Solution Preparation:

    • Weigh 13.5 mg of DMPT (

      
       g/mol ) into a 100 mL volumetric flask.
      
    • Dilute to volume with ethanol.

    • Concentration:

      
       M.
      
  • Working Solution (Dilution):

    • Transfer 1.0 mL of Stock Solution to a 50 mL volumetric flask.

    • Dilute to volume.

    • Final Concentration:

      
       M.
      
  • Measurement:

    • Use matched quartz cuvettes (1 cm path length).

    • Scan range: 200 nm to 400 nm.

    • Scan speed: Medium (approx. 200 nm/min) for resolution.

  • Validation:

    • Absorbance at

      
       should be between 0.2 and 0.8 AU. If >1.0, dilute further to avoid non-linearity.
      
Diagram 3: Experimental Workflow

Protocol Start Start: Weigh ~13.5 mg DMPT Stock Dissolve in 100mL Ethanol (1 mM Stock) Start->Stock Dilute Dilute 1:50 (20 µM Working Sol) Stock->Dilute Measure Scan 200-400 nm (Quartz Cuvette) Dilute->Measure Blank Baseline Correction (Pure Solvent) Blank->Measure Check Check Absorbance (Target: 0.2 - 0.8 AU) Measure->Check

Caption: Step-by-step dilution and measurement workflow to ensure Beer's Law compliance.

Applications in Drug Development & Polymer Science

Photoinitiation Efficiency

In dental composites, DMPT is paired with Camphorquinone (CQ).

  • CQ Absorption:

    
     nm (Blue light).
    
  • DMPT Role: DMPT does not absorb the curing light directly. Instead, the excited CQ abstracts a hydrogen from the DMPT alkyl group.

  • Relevance of UV Spectrum: The UV spectrum of DMPT is used to monitor stability (yellowing/oxidation) and leaching potential. A rise in absorbance at <300 nm in elution media indicates leaching of the toxic amine from the cured polymer.

Toxicology Monitoring

N,N-dialkyl toluidines are toxic (methemoglobinemia risk).[3]

  • HPLC-UV Detection: The

    
     at ~256 nm is the standard wavelength for quantifying residual DMPT in biological fluids or eluted drug products.
    

References

  • National Toxicology Program (NTP). (2012). NTP Technical Report on the Toxicology and Carcinogenesis Studies of N,N-Dimethyl-p-toluidine. Retrieved from [Link]

  • PubChem. (n.d.).[4] N,N-Dimethyl-p-toluidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Cohen, S. G., & Cohen, J. I. (1967). Steric Inhibition of Resonance in N,N-Dimethyl-o-toluidine. Journal of Physical Chemistry.

Sources

Comparative

Chromatographic Separation of Toluidine Isomers: A Comparative Technical Guide

This guide provides an in-depth technical comparison of chromatographic strategies for separating toluidine isomers (ortho-, meta-, and para-), designed for researchers requiring high-purity isolation and quantification....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of chromatographic strategies for separating toluidine isomers (ortho-, meta-, and para-), designed for researchers requiring high-purity isolation and quantification.[1]

The Isomer Challenge

The separation of toluidine isomers (methylanilines) is a classic analytical problem governed by their structural similarity. While o-toluidine is sterically distinct (boiling point 200°C), the meta- and para- isomers possess nearly identical boiling points (203°C vs. 200°C) and similar polarity indices.[1]

  • The Critical Pair: m-Toluidine and p-Toluidine.[1][2][3][4][5]

  • The Problem: On standard non-polar GC columns (e.g., 5% phenyl) or standard C18 HPLC columns, these two often co-elute or exhibit severe peak overlap (

    
    ).
    
  • The Solution: Separation requires mechanisms beyond simple boiling point or hydrophobicity—specifically shape selectivity , hydrogen bonding , or electrostatic differentiation .

Method A: Gas Chromatography (GC)

Best For: Raw material purity testing, industrial process control, and volatile organic matrices.

Standard non-polar columns (e.g., dimethyl polysiloxane) fail to resolve m- and p-toluidine.[1] Success depends on stationary phases that interact with the lone pair on the nitrogen or the aromatic ring geometry.

Recommended Stationary Phases
Column TypeMechanismPerformance on m/p PairNotes
Bentone-34 / 5% SP-1200 Shape SelectivityExcellent The classic "gold standard" for aromatics.[1] Bentone clay intercalates isomers based on geometry.[1]
Wax (Polyethylene Glycol) Hydrogen BondingGood Requires base-deactivation (e.g., Stabilwax-DB or CAM) to prevent severe tailing of the amine group.[1]
Cyclodextrin-based Inclusion ComplexSuperior Uses chiral selectivity to separate achiral structural isomers.[1] Expensive but highly effective.[1]
Optimized GC Protocol (Base-Deactivated Wax)
  • Column: 30 m × 0.25 mm ID × 0.25 µm film, Base-Deactivated Polyethylene Glycol (e.g., Stabilwax-DB).[1]

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).[1]

  • Inlet: Split (20:1), 250°C.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 20°C/min to 220°C (Hold 5 min).

  • Detector: FID at 250°C.

Method B: High-Performance Liquid Chromatography (HPLC)

Best For: Pharmaceutical impurities, biological fluids, and thermally labile samples.[6]

Standard C18 columns often fail because the hydrophobic difference between the methyl positions is negligible. The most robust modern approach utilizes Mixed-Mode Chromatography (Ion-Exchange + Reversed-Phase).[1]

The Mechanism: Mixed-Mode Selectivity

Mixed-mode columns utilize a stationary phase with alkyl chains (hydrophobicity) embedded with acidic groups (cation exchange).[1]

  • Hydrophobic Interaction: Retains the aromatic ring.[1]

  • Cation Exchange: The amino group (

    
    ) becomes protonated at acidic pH (
    
    
    
    ).[1] The stationary phase interacts differentially with the charged amine based on its position relative to the methyl group (steric hindrance to ionic binding).
Comparison of HPLC Phases
ColumnMechanismResolution (

)
Elution Order
C18 (Standard) HydrophobicityPoor (

)
Co-elution of m/p is common.[1][3][5]
Cyclodextrin (

-CD)
Inclusion ComplexHigh (

)
p (deepest inclusion) vs o (steric hindrance).[1]
Mixed-Mode (Primesep 200) RP + Cation ExchangeBaseline (

)
o-

m-

p-

Visualizing the Separation Logic

Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Toluidine Sample Matrix Analyze Matrix Type Start->Matrix Volatile Volatile/Organic Solvent (e.g., Toluene, Hexane) Matrix->Volatile High Volatility Aqueous Aqueous/Biological (e.g., Plasma, Urine) Matrix->Aqueous Low Volatility/Polar GC_Path Gas Chromatography Volatile->GC_Path HPLC_Path HPLC / UHPLC Aqueous->HPLC_Path GC_Col Select Column: Base-Deactivated WAX or Bentone-Modified GC_Path->GC_Col HPLC_Col Select Column: Mixed-Mode (C18 + SCX) or Cyclodextrin HPLC_Path->HPLC_Col Result_GC Result: Fast, High Efficiency GC_Col->Result_GC Separation via H-Bonding/Shape Result_HPLC Result: High Selectivity, Prep-Scale HPLC_Col->Result_HPLC Separation via Ion-Exchange/Inclusion

Caption: Decision tree for selecting GC vs. HPLC based on sample matrix and required selectivity mechanisms.

Detailed Experimental Protocol: Mixed-Mode HPLC

This protocol uses a mixed-mode column to achieve baseline separation of all three isomers by leveraging their basicity (


) differences.[1]
System Requirements
  • Instrument: HPLC with UV-Vis or PDA detector.

  • Column: Primesep 200 (or equivalent mixed-mode C18/SCX), 150 × 4.6 mm, 5 µm.[5]

  • Detection: UV at 250 nm (aromatic ring absorption).

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Ammonium Formate: Analytical Grade.

  • Formic Acid: For pH adjustment.[1][5]

  • Water: Milli-Q / HPLC Grade.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve ammonium formate in water to a concentration of 50 mM.[1] Adjust pH to 3.5 using formic acid.[1][5] Note: The acidic pH ensures toluidines are protonated (

    
    ), activating the ion-exchange mechanism.
    
  • Organic (Solvent B): 100% Acetonitrile.

2. Isocratic Method Setup:

  • Composition: 60% Solvent A / 40% Solvent B.[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Temperature: 30°C.

3. System Suitability Testing (SST):

  • Inject a standard mix containing 100 µg/mL of each isomer.[1]

  • Acceptance Criteria:

    • Resolution (

      
      ) between m- and p-toluidine > 2.0.[1][3]
      
    • Tailing Factor (

      
      ) < 1.5 (Critical: Tailing indicates secondary silanol interactions or column overloading).[1]
      

4. Separation Mechanism Visualization:

Mechanism cluster_column Mixed-Mode Stationary Phase Surface cluster_analyte Toluidine Isomer (pH 3.5) Ligand Hydrophobic Chain (C18) Acidic Group (-SO3-) Note Selectivity Driver: Position of Methyl group affects accessibility of NH3+ to Acidic Group Ligand->Note Tol Aromatic Ring NH3+ Group Tol:r->Ligand:h Hydrophobic Interaction Tol:n->Ligand:c Ionic Attraction

Caption: Dual-interaction mechanism in mixed-mode chromatography. Ionic attraction provides the critical selectivity between isomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of m/p (HPLC) Insufficient ion-exchange interaction.Decrease buffer concentration (increases retention of charged species) or lower pH to ensure full protonation.[1]
Peak Tailing (GC) Interaction with active silanols.[1]Trim column inlet (10-20 cm).[1] Switch to a "Base-Deactivated" specific column.[1]
Retention Time Drift pH instability (HPLC).Use a buffer with high capacity (Formate/Phosphate).[1] Ensure mobile phase is fresh.

References

  • Separation of Toluidine Isomers by HPLC. SIELC Technologies Application Notes. Available at: [Link]

  • Analysis of Aromatic Amines by GC. Restek Chromatograms. Available at: [Link] (Search: "Toluidine Stabilwax")

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-methyl-N,N-bis(propan-2-yl)aniline

This guide provides essential, immediate safety and logistical information for the handling, use, and disposal of 3-methyl-N,N-bis(propan-2-yl)aniline. As specific toxicological data for this compound is limited, our rec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling, use, and disposal of 3-methyl-N,N-bis(propan-2-yl)aniline. As specific toxicological data for this compound is limited, our recommendations are grounded in a conservative, safety-first approach, drawing from established data on structurally similar N,N-dialkylanilines and substituted anilines. The protocols herein are designed to be self-validating systems, ensuring the highest level of safety and scientific integrity for researchers, scientists, and drug development professionals.

Core Hazard Assessment: Understanding the "Why"

The primary hazards associated with substituted anilines stem from their ability to be readily absorbed through multiple routes and their potential to cause systemic toxicity. The N,N-diisopropyl functionality can influence skin permeability, while the aniline core is associated with specific organ toxicity. Therefore, we must assume this compound presents a significant health risk upon exposure.

The hazard profile is synthesized from related chemical safety data, including N-methylaniline and various N,N-diisopropylaniline derivatives.[1][2][3] The primary concerns are acute toxicity, severe irritation, and potential for organ damage with repeated exposure.

Hazard ClassAnticipated Risk and Rationale
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. [1][2][4][5] Aniline derivatives are known to be toxic and can be absorbed systemically. Symptoms of exposure may include dizziness, headache, and cyanosis (blue lips and skin) due to the formation of methemoglobin, which impairs oxygen transport in the blood.[6]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction. [2][3][7] The lipophilic nature of the alkyl groups can facilitate skin penetration. Prolonged contact can lead to dermatitis.
Eye Damage/Irritation Causes serious eye irritation or damage. [2][8][9] Direct contact with aniline compounds can cause severe irritation and potentially irreversible damage.
Target Organ Toxicity May cause damage to organs (blood, kidneys, nervous system) through single or repeated exposure. [1][2] The blood is a primary target for aniline toxicity.[6]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects. [1][2][4] This compound must not be allowed to enter drains or waterways.[1][7]

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE is the most critical control measure. The following protocol is designed as a decision-making workflow to ensure appropriate protection for the task at hand. Adherence to a reputable standard such as OSHA 29 CFR 1910.133 or European Standard EN166 for eye protection is mandatory.[8]

PPE_Selection_Workflow cluster_0 PPE Selection for 3-methyl-N,N-bis(propan-2-yl)aniline start Start: Task Assessment task_check Working with >10 mL or potential for splashing/aerosolization? start->task_check standard_ppe Standard PPE Protocol (Small Scale, <10 mL, in Fume Hood) task_check->standard_ppe No enhanced_ppe Enhanced PPE Protocol (Large Scale or Splash/Aerosol Risk) task_check->enhanced_ppe Yes standard_ppe_details • 100% Nitrile Gloves (Double-gloved) • Safety Glasses with Side Shields • Flame-Retardant Lab Coat standard_ppe->standard_ppe_details enhanced_ppe_details • Neoprene or Butyl Rubber Gloves (over Nitrile) • Chemical Splash Goggles AND Face Shield • Chemical-Resistant Apron (over Lab Coat) • Respiratory Protection (if needed) enhanced_ppe->enhanced_ppe_details

Caption: PPE selection workflow based on operational scale and risk.

Step-by-Step PPE Application:
  • Hand Protection: Always wear double gloves. An inner nitrile glove provides dexterity, while an outer, more robust glove (neoprene or butyl rubber) offers extended chemical resistance. Gloves must be inspected for integrity before each use.[1][5] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste immediately after use.[5]

  • Eye and Face Protection: At a minimum, wear chemical safety glasses with side shields.[1] When handling quantities greater than 10 mL or when a splash hazard exists, wear chemical splash goggles in combination with a full-face shield.[1][5]

  • Body Protection: A flame-retardant lab coat is mandatory. For larger-scale operations, supplement this with a chemical-resistant apron. Ensure clothing fully covers all exposed skin.[6][8]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation exposure.[8] If there is a failure in engineering controls or a potential for aerosol generation outside of a hood, a NIOSH-approved respirator with organic vapor (type ABEK) cartridges is required.[5]

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is crucial to mitigate risks.

Engineering Controls & Handling

All manipulations of 3-methyl-N,N-bis(propan-2-yl)aniline must occur within a designated area inside a certified chemical fume hood.[4][10] An operational safety shower and eyewash station must be located in close proximity to the workstation.[8]

Safe_Handling_Workflow cluster_1 Safe Handling & Storage Workflow prep 1. Preparation - Verify Fume Hood - Don Full PPE - Designate Work Area handle 2. Handling - Dispense Slowly - Keep Container Sealed - Work in Fume Hood prep->handle cleanup 3. Post-Handling - Decontaminate Surfaces - Segregate Waste handle->cleanup storage 4. Storage - Tightly Closed Container - Ventilated, Locked Cabinet - Segregate from Incompatibles cleanup->storage

Caption: Logical flow for safe chemical handling from preparation to storage.

Storage Protocol
  • Conditions: Store in a cool, dry, and well-ventilated area.[5] The container must be kept tightly closed to prevent the release of vapors.[8]

  • Security: The chemical should be stored in a locked cabinet to restrict access.[4][8]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][10]

Spill Response Protocol
  • IMMEDIATE ACTIONS:

    • Alert all personnel in the immediate vicinity and evacuate the area.

    • If the spill is large or ventilation is poor, evacuate the entire lab and contact emergency services.

    • Remove all sources of ignition.[5]

  • FOR SMALL SPILLS (<100 mL) IN A FUME HOOD:

    • Wearing enhanced PPE (double gloves, goggles, face shield, lab coat), contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[4][5] Do not use combustible materials like paper towels.

    • Gently collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • EMERGENCY FIRST AID:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8]

    • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]

    • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water. Seek immediate medical attention and show the safety data sheet to the medical professional.[5][8]

Waste Disposal Plan
  • Classification: 3-methyl-N,N-bis(propan-2-yl)aniline and any materials contaminated with it are considered hazardous waste.[10]

  • Procedure:

    • Collect all waste, including empty containers, used gloves, and absorbent materials, in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams.

    • Disposal must be conducted through a licensed and approved waste disposal company.[1][8] Adhere strictly to all local, regional, and national environmental regulations.[4][10] Under no circumstances should this chemical be disposed of down the drain.[1][6]

References

  • CPAchem Ltd. (2023). Safety Data Sheet for N-Methylaniline. [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Card for N-METHYLANILINE (ICSC 0921). [Link]

  • National Institutes of Health, PubChem. (n.d.). N,N-Diisopropylaniline. [Link]

Sources

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